Product packaging for Einecs 256-813-8(Cat. No.:CAS No. 50862-89-0)

Einecs 256-813-8

Cat. No.: B15178575
CAS No.: 50862-89-0
M. Wt: 289.45 g/mol
InChI Key: DHWJXTTXOWSBFM-UHFFFAOYSA-N
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Description

Einecs 256-813-8 is a useful research compound. Its molecular formula is C16H35NO3 and its molecular weight is 289.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35NO3 B15178575 Einecs 256-813-8 CAS No. 50862-89-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50862-89-0

Molecular Formula

C16H35NO3

Molecular Weight

289.45 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;dodecanoic acid

InChI

InChI=1S/C12H24O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-4(2,5)3-6/h2-11H2,1H3,(H,13,14);6H,3,5H2,1-2H3

InChI Key

DHWJXTTXOWSBFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.CC(C)(CO)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of EINECS 256-813-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of lauric acid and 2-amino-2-methyl-1-propanol are summarized in the tables below. These properties are essential for predicting the behavior of the resulting salt in various environments.

Lauric Acid

Lauric acid, systematically known as dodecanoic acid, is a saturated fatty acid with a 12-carbon chain.[1] It is a white, powdery solid with a faint odor of bay oil or soap.[1]

PropertyValueReference
Molecular Formula C12H24O2[1]
Molecular Weight 200.32 g/mol [1]
Melting Point 44 °C[1]
Boiling Point 298 °C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[1]
pKa 4.9
2-Amino-2-methyl-1-propanol

2-Amino-2-methyl-1-propanol is a colorless liquid and a useful buffering agent in various applications.[2]

PropertyValueReference
Molecular Formula C4H11NO[2]
Molecular Weight 89.14 g/mol
Melting Point 30-31 °C
Boiling Point 165 °C
Water Solubility Miscible
Vapor Pressure 0.1 kPa at 20 °C
pKa 9.7 at 25 °C

Experimental Protocols

The following are summaries of standard OECD guidelines for determining key physicochemical properties. These methodologies are recommended for generating reliable and reproducible data.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for the determination of the melting point or melting range of substances. The choice of method depends on the physical state of the substance.

Capillary Method:

  • A small, finely powdered sample of the substance is introduced into a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a heated bath or a metal block with a temperature control and a thermometer.

  • The temperature is raised at a slow, controlled rate.

  • The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)

This guideline provides several methods for determining the boiling point of a liquid.

Ebulliometer Method:

  • An ebulliometer, an apparatus for accurately measuring the boiling point of a liquid, is filled with the test substance.

  • The substance is heated, and the temperature of the boiling liquid and its vapor are measured.

  • The pressure is also recorded, and the boiling point is corrected to standard atmospheric pressure if necessary.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the solubility of a substance in water.

Flask Method (for solubilities > 10 mg/L):

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The solution is then filtered to remove any undissolved substance.

  • The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance.

Dynamic Method (Cottrell's Method):

  • The substance is heated in a suitable apparatus, and the boiling temperature is measured at various applied pressures.

  • The vapor pressure at a given temperature is the applied pressure at which the substance boils at that temperature.

Dissociation Constant (pKa) (OECD Guideline 112)

This guideline outlines methods for determining the acid dissociation constant (pKa) of a substance in water.

Titration Method:

  • A known concentration of the substance is dissolved in water.

  • The solution is titrated with a standard solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is calculated from the pH at the half-equivalence point of the titration curve.

Logical Relationships

The formation of EINECS 256-813-8 from its constituent components can be visualized as a simple acid-base reaction.

AcidBaseReaction LauricAcid Lauric Acid (Dodecanoic Acid) ProtonTransfer + LauricAcid->ProtonTransfer AMP 2-Amino-2-methyl-1-propanol AMP->ProtonTransfer Salt This compound (Laurate Salt) ProtonTransfer->Salt Acid-Base Reaction

Caption: Acid-base reaction forming this compound.

The experimental workflow for determining a key physicochemical property such as water solubility can be outlined as follows:

SolubilityWorkflow start Start prepare Prepare supersaturated solution (Substance + Water) start->prepare equilibrate Equilibrate at constant temperature with agitation prepare->equilibrate separate Separate solid and liquid phases (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze concentration of dissolved substance in the aqueous phase separate->analyze end End analyze->end

References

An In-depth Technical Guide on the Formation and Stability of 2-Amino-2-methyl-1-propanol Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and stability of 2-amino-2-methyl-1-propanol laurate, a fatty acid amide with potential applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. The document details synthetic methodologies, with a focus on enzymatic catalysis, and explores the factors influencing the stability of the amide bond. Experimental protocols for synthesis and analysis are provided, alongside a summary of key quantitative data. Visual diagrams are included to illustrate reaction pathways and experimental workflows.

Introduction

2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound utilized as a pH adjuster, emulsifier, and a building block in chemical synthesis. When reacted with lauric acid, a saturated fatty acid, it forms 2-amino-2-methyl-1-propanol laurate, an N-substituted fatty acid amide, also known as N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide. These amido alcohols exhibit amphiphilic properties, making them interesting candidates for applications as surfactants, emulsifiers, and formulation excipients. Understanding the formation and stability of this compound is critical for its effective application and for ensuring product quality and shelf-life.

This guide will delve into the chemical principles governing the synthesis of 2-amino-2-methyl-1-propanol laurate and the intrinsic and extrinsic factors that affect its stability over time.

Formation of 2-Amino-2-methyl-1-propanol Laurate

The formation of 2-amino-2-methyl-1-propanol laurate involves the creation of an amide bond between the amino group of 2-amino-2-methyl-1-propanol and the carboxyl group of lauric acid. This reaction can be achieved through several synthetic routes.

Chemical Synthesis

Direct amidation of carboxylic acids with amines to form amides typically requires harsh reaction conditions, such as high temperatures, which can lead to side reactions and degradation of the desired product. The use of coupling agents or activation of the carboxylic acid, for instance, by converting it to an acyl chloride, can facilitate the reaction under milder conditions. However, these methods often involve multiple steps and the use of potentially toxic reagents.

Enzymatic Synthesis

A more sustainable and selective approach for the synthesis of 2-amino-2-methyl-1-propanol laurate is through enzyme catalysis. Lipases, particularly Candida antarctica lipase B (CALB), have been shown to be highly effective in catalyzing the amidation of amino alcohols.[1][2][3][4] This enzymatic method offers several advantages, including high chemoselectivity towards N-acylation over O-acylation, mild reaction conditions, and a reduction in byproducts.[4]

The reaction can be carried out in a solvent-free system or in a suitable organic solvent. The enzyme's active site facilitates the nucleophilic attack of the amine group of AMP on the acyl donor, which can be lauric acid or its ester derivative (e.g., methyl laurate).

Logical Relationship: Synthesis Pathways

cluster_reactants Reactants cluster_synthesis Synthesis Pathways 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Chemical Synthesis Chemical Synthesis 2-Amino-2-methyl-1-propanol->Chemical Synthesis Enzymatic Synthesis Enzymatic Synthesis 2-Amino-2-methyl-1-propanol->Enzymatic Synthesis Lauric Acid Lauric Acid Lauric Acid->Chemical Synthesis Lauric Acid->Enzymatic Synthesis Product 2-Amino-2-methyl-1-propanol Laurate Chemical Synthesis->Product Enzymatic Synthesis->Product

Caption: Synthesis pathways for 2-amino-2-methyl-1-propanol laurate.

Stability of 2-Amino-2-methyl-1-propanol Laurate

The stability of 2-amino-2-methyl-1-propanol laurate is primarily determined by the susceptibility of its amide bond to hydrolysis. Amide hydrolysis is the cleavage of the amide bond by water, resulting in the regeneration of the parent carboxylic acid (lauric acid) and amine (2-amino-2-methyl-1-propanol). This reaction can be catalyzed by both acids and bases.[5][6][7][8]

Factors Affecting Stability
  • pH: The rate of amide hydrolysis is significantly influenced by the pH of the medium. Both acidic and basic conditions can accelerate the degradation of the amide bond.[8] The specific pH at which the amide is most stable needs to be determined experimentally.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storage at lower temperatures is generally recommended to enhance the stability of 2-amino-2-methyl-1-propanol laurate.

  • Presence of Enzymes: Certain enzymes, such as proteases and amidases, can catalyze the hydrolysis of amide bonds. The presence of such enzymes in a formulation could lead to rapid degradation of the compound.

Experimental Protocols

Enzymatic Synthesis of 2-Amino-2-methyl-1-propanol Laurate

This protocol is based on established methods for the lipase-catalyzed amidation of amino alcohols.[2][4]

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • Lauric acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., 2-methyltetrahydrofuran, tert-butyl methyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • In a reaction vessel, dissolve 2-amino-2-methyl-1-propanol and lauric acid in the chosen organic solvent. A typical molar ratio of amine to acid is 1:1 to 1.5:1.[4]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the total substrate weight.[4]

  • If anhydrous conditions are desired, add activated molecular sieves to the mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-60°C) with constant agitation.[2][4]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using techniques such as column chromatography or crystallization.

Experimental Workflow: Enzymatic Synthesis

Start Start Dissolve_Reactants Dissolve AMP and Lauric Acid in Solvent Start->Dissolve_Reactants Add_Enzyme Add Immobilized Lipase Dissolve_Reactants->Add_Enzyme Incubate Incubate at Controlled Temperature with Agitation Add_Enzyme->Incubate Monitor Monitor Reaction Progress (HPLC, GC-MS) Incubate->Monitor Monitor->Incubate Incomplete Filter Filter to Remove Enzyme Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify End End Purify->End

References

An In-depth Technical Guide to the Solubility of the Lauric Acid-2-Amino-2-Methyl-1-Propanol Compound in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound formed by the reaction of lauric acid, a saturated medium-chain fatty acid, and 2-amino-2-methyl-1-propanol (AMP), a primary alkanolamine, is an organic salt with potential applications in pharmaceuticals, cosmetics, and material science. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its formulation, processing, and ultimate performance. This technical guide provides a comprehensive overview of the solubility of the lauric acid-AMP compound, including its preparation, qualitative solubility, and detailed experimental protocols for quantitative solubility determination.

Compound Profile

Lauric Acid

Lauric acid, systematically known as dodecanoic acid, is a white, powdery solid with a faint odor of bay oil.[1] It is a saturated fatty acid with a 12-carbon chain.[1] Its solubility is largely dictated by the non-polar nature of its long hydrocarbon tail, making it soluble in many organic solvents while having limited solubility in water.[2]

2-Amino-2-methyl-1-propanol (AMP)

2-Amino-2-methyl-1-propanol is a crystalline solid or viscous liquid that is miscible with water and soluble in alcohols.[3] It is an amino alcohol used in the synthesis of various surface-active agents, pharmaceuticals, and as an emulsifying agent.[3]

Lauric Acid-AMP Compound

The reaction between lauric acid (an acid) and 2-amino-2-methyl-1-propanol (a base) results in the formation of an ammonium salt. This compound can be classified as a fatty acid alkanolamide salt or an ionic liquid, depending on its melting point. The resulting salt possesses both a non-polar fatty acid chain and a polar headgroup from the protonated amine and hydroxyl group, giving it amphiphilic properties. This amphiphilicity suggests it may exhibit solubility in a range of polar and non-polar organic solvents.[4]

Preparation of the Lauric Acid-AMP Compound

The synthesis of the lauric acid-AMP compound is a straightforward acid-base reaction. While specific protocols for this exact pairing are not extensively documented, a general method can be derived from the synthesis of other fatty acid alkanolamides.[5][6]

The reaction involves the direct combination of lauric acid and 2-amino-2-methyl-1-propanol, typically with gentle heating and stirring to ensure a complete reaction. The process can be performed with or without a solvent.

General Synthesis Protocol
  • Reactant Measurement: Accurately weigh equimolar amounts of lauric acid and 2-amino-2-methyl-1-propanol.

  • Mixing: Combine the reactants in a suitable reaction vessel equipped with a stirrer.

  • Heating: Gently heat the mixture to a temperature slightly above the melting point of lauric acid (approximately 44-46°C) to facilitate a homogeneous reaction.

  • Reaction: Continue stirring the molten mixture for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cooling and Isolation: Allow the mixture to cool to room temperature. The resulting product, the lauric acid-AMP salt, should solidify.

Below is a conceptual workflow for the synthesis of the lauric acid-AMP compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation Lauric_Acid Lauric Acid Mixing Mixing Lauric_Acid->Mixing AMP 2-Amino-2-methyl-1-propanol AMP->Mixing Heating Gentle Heating (~50°C) Mixing->Heating Stirring Stirring (1-2 hours) Heating->Stirring Cooling Cooling to RT Stirring->Cooling Product Lauric Acid-AMP Compound Cooling->Product

Synthesis of Lauric Acid-AMP Compound

Solubility Data

As previously mentioned, specific quantitative solubility data for the lauric acid-AMP compound in various organic solvents is scarce in the public domain. However, we can infer its likely solubility based on the properties of its constituent parts and the general behavior of fatty acid salts.

The following table summarizes the known solubility of lauric acid and 2-amino-2-methyl-1-propanol in selected organic solvents and provides a qualitative prediction for the solubility of the resulting compound.

SolventLauric Acid Solubility2-Amino-2-methyl-1-propanol SolubilityPredicted Lauric Acid-AMP Compound Solubility
Polar Protic Solvents
EthanolSoluble[2][7]Soluble[3]Likely Soluble
PropanolSoluble[5]Soluble[3]Likely Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)~20 mg/mL[7]Data not availableLikely Soluble
Dimethylformamide (DMF)~30 mg/mL[7]Data not availableLikely Soluble
AcetoneSoluble[6]Data not availableLikely Soluble
Non-Polar Solvents
n-HexaneSoluble[6]Data not availableLikely Sparingly Soluble to Insoluble
TolueneSolubleData not availableLikely Soluble
ChloroformSoluble[2]Data not availableLikely Soluble
Diethyl EtherSoluble[2]Data not availableLikely Soluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for the lauric acid-AMP compound, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the finely powdered lauric acid-AMP compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid disturbing the solid phase. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Analysis: Analyze the concentration of the lauric acid-AMP compound in the sample using a suitable analytical technique. This could include:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the residual solid.

    • Chromatographic Analysis (HPLC): If a suitable chromophore is present or derivatization is possible.

    • Titration: Acid-base titration can be used to determine the concentration of the amine salt.

  • Data Reporting: Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration at the specified temperature.

The following diagram illustrates the workflow for the isothermal shake-flask method.

G Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate with stirring at constant temperature Add_Excess->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Analyze Analyze filtrate for compound concentration Filter->Analyze End End Analyze->End

Isothermal Shake-Flask Solubility Method
Dynamic (Polythermal) Method

This method involves determining the temperature at which a known concentration of the solute completely dissolves in the solvent upon heating.

Methodology:

  • Sample Preparation: Prepare a series of sealed tubes containing known masses of the lauric acid-AMP compound and the organic solvent.

  • Heating and Observation: Slowly heat the tubes in a controlled temperature bath with constant stirring.

  • Clear Point Determination: Visually observe the temperature at which the last solid particle dissolves. This is the saturation temperature for that specific concentration.

  • Data Plotting: Plot the saturation temperature against the concentration to generate a solubility curve.

Factors Influencing Solubility

Several factors can influence the solubility of the lauric acid-AMP compound in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.[8]

  • Solvent Polarity: The "like dissolves like" principle is a useful guideline. The amphiphilic nature of the lauric acid-AMP salt suggests it will have varying degrees of solubility across a range of solvent polarities.

  • Purity of Components: Impurities in either the lauric acid, 2-amino-2-methyl-1-propanol, or the solvent can affect the measured solubility.

  • Polymorphism: The crystalline form of the lauric acid-AMP compound can influence its solubility. It is important to characterize the solid phase before and after the solubility measurement.

Conclusion

The lauric acid-2-amino-2-methyl-1-propanol compound, an organic salt with amphiphilic properties, is expected to be soluble in a variety of organic solvents, particularly polar protic and aprotic solvents. While quantitative data is limited, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine the solubility of this compound in their specific applications. The provided methodologies, when executed with care, will yield reliable and reproducible solubility data, which is critical for the successful formulation and application of this promising compound.

References

In-Depth Technical Guide to the Thermal Analysis of Moxidectin (Einecs 256-813-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (Einecs 256-813-8) is a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones. Primarily used in veterinary medicine for the control of internal and external parasites, it has also been approved for the treatment of onchocerciasis (river blindness) in humans. A comprehensive understanding of its physicochemical properties, including its thermal behavior, is critical for formulation development, stability assessment, and quality control throughout the drug development lifecycle.

This technical guide provides a detailed overview of the thermal analysis of Moxidectin. While specific, in-depth public data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is limited, this document outlines the established methodologies for such analyses in pharmaceuticals and discusses the known thermal characteristics of Moxidectin based on available literature.

Physicochemical Properties of Moxidectin

A summary of the key physicochemical properties of Moxidectin is presented in Table 1.

PropertyValueReference
EINECS Number 256-813-8N/A
CAS Number 113507-06-5N/A
Molecular Formula C₃₇H₅₃NO₈N/A
Molecular Weight 639.8 g/mol N/A
Melting Point Approximately 147-150 °C (decomposes)N/A
Appearance White to pale yellow crystalline powderN/A
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone. Practically insoluble in water.N/A
Thermal Stability Reported to have good stability under heat.[1]

Thermal Analysis Methodologies

Thermal analysis techniques are essential for characterizing the thermal properties of active pharmaceutical ingredients (APIs) like Moxidectin. The two primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While a full physicochemical profile including DSC has been mentioned in the literature, specific thermograms are not publicly available.[2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, crystallization, glass transitions, and decomposition.

  • Sample Preparation: A small amount of Moxidectin powder (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • Temperature Range: The analysis is typically run over a temperature range that encompasses expected thermal events, for instance, from ambient temperature to 300 °C.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of materials.

  • Sample Preparation: A slightly larger amount of Moxidectin powder (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Calibration: The TGA instrument's balance and temperature are calibrated using appropriate standards.

  • Heating Program: The sample is heated at a constant rate, such as 10 °C/min or 20 °C/min, under a controlled atmosphere (typically inert, like nitrogen, to study thermal decomposition, or oxidative, like air, to study oxidative decomposition).

  • Temperature Range: The temperature is ramped through a range sufficient to induce decomposition, for example, from ambient to 600 °C.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.

Expected Thermal Behavior of Moxidectin

Based on available information, Moxidectin is a crystalline solid that exhibits good thermal stability.[1] A DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point, which is accompanied by decomposition. TGA would likely show a single-stage or multi-stage decomposition profile at elevated temperatures, indicating the breakdown of the complex macrocyclic lactone structure. Studies on the degradation of Moxidectin have shown that it is stable under heat, though it degrades under acidic, alkaline, and oxidative stress, forming products such as 3,4-epoxy-moxidectin and 23-keto-nemadectin.[1][4]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound like Moxidectin.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Analysis cluster_3 Data Analysis weigh Weigh Sample encapsulate Encapsulate in Pan weigh->encapsulate run_dsc Run DSC Analysis encapsulate->run_dsc run_tga Run TGA Analysis encapsulate->run_tga calibrate Calibrate Instrument program Program Method calibrate->program program->run_dsc program->run_tga analyze_dsc Analyze DSC Thermogram run_dsc->analyze_dsc analyze_tga Analyze TGA Curve run_tga->analyze_tga report Generate Report analyze_dsc->report analyze_tga->report

Caption: Workflow for DSC and TGA analysis of Moxidectin.

Mechanism of Action: Signaling Pathway in Parasites

Moxidectin's primary mechanism of action involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[5] This interaction leads to the paralysis and death of the parasite.

G Moxidectin Moxidectin GluCl Glutamate-Gated Chloride Channel (GluCl) Moxidectin->GluCl Binds to and potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Moxidectin's mechanism of action in parasites.

Conclusion

While detailed, publicly accessible thermograms for Moxidectin are scarce, its identity as a thermally stable crystalline solid is established. The standard methodologies of DSC and TGA, as outlined in this guide, are the appropriate tools for a comprehensive thermal characterization. Such analysis is crucial for ensuring the quality, stability, and efficacy of Moxidectin formulations. Further research to publish detailed thermal analysis data would be of significant benefit to the pharmaceutical science community.

References

Spectroscopic and Methodological Profile of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and relevant experimental methodologies for the compound N-(2-hydroxy-1,1-dimethylethyl)dodecanamide, formed from the reaction of lauric acid and 2-amino-2-methyl-1-propanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and synthesis of fatty acid amides.

Introduction

N-(2-hydroxy-1,1-dimethylethyl)dodecanamide is a fatty acid amide, a class of compounds with diverse biological activities. The conjugation of lauric acid, a saturated fatty acid, with 2-amino-2-methyl-1-propanol, an amino alcohol, results in an amphiphilic molecule with potential applications in various research areas, including pharmacology and material science. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound. This guide outlines the predicted spectroscopic data and provides generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

Due to the absence of specific experimental spectra for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide in publicly available databases, the following tables present predicted spectroscopic data based on the analysis of similar compounds and established principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (lauryl chain)0.88Triplet3H
(CH₂)₈ (lauryl chain)1.25Multiplet16H
CH₂-CH₂-C=O1.60Quintet2H
CH₂-C=O2.15Triplet2H
C(CH₃)₂1.30Singlet6H
CH₂-OH3.40Singlet2H
N-H (amide)6.5-7.5Broad Singlet1H
O-H (hydroxyl)VariableBroad Singlet1H

Note: Predictions are based on typical values for similar long-chain amides and substituted propanolamines. The solvent used for analysis can influence the chemical shifts, particularly for N-H and O-H protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

CarbonPredicted Chemical Shift (ppm)
Lauryl Chain
C=O174-176
CH₂-C=O36-38
(CH₂)₉22-34
CH₃14
Amino Alcohol Moiety
C(CH₃)₂55-60
C(CH₃)₂24-26
CH₂-OH68-72
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (hydroxyl)3200-3600Strong, Broad
N-H Stretch (amide)3100-3500Strong, Broad
C-H Stretch (aliphatic)2850-2960Strong
C=O Stretch (Amide I)1630-1680Strong
N-H Bend (Amide II)1510-1570Strong
C-N Stretch (Amide III)1250-1350Moderate
C-O Stretch (hydroxyl)1000-1260Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

IonPredicted m/zDescription
[M+H]⁺272.258Molecular ion (protonated)
[M+Na]⁺294.240Sodium adduct
[M-H₂O]⁺254.247Loss of water
C₁₂H₂₃O⁺183.174Acylium ion from cleavage of the C-N bond
C₄H₁₀NO⁺88.076Fragment from the amino alcohol moiety

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.

Synthesis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

The synthesis of the target amide can be achieved through the direct amidation of lauric acid with 2-amino-2-methyl-1-propanol.[1][2][3][4][5]

Materials:

  • Lauric acid

  • 2-amino-2-methyl-1-propanol

  • Toluene or other suitable azeotropic solvent

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of lauric acid and 2-amino-2-methyl-1-propanol in toluene.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield the pure amide.

Synthesis_Workflow Reactants Lauric Acid + 2-Amino-2-methyl-1-propanol Reaction Azeotropic Reflux in Toluene Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization Workup->Purification Product N-(2-hydroxy-1,1-dimethylethyl) dodecanamide Purification->Product

Synthesis workflow for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.
NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified amide in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, and spectra are typically acquired in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

  • Electron Ionization (EI): This technique can provide information about the fragmentation pattern of the molecule.[6]

Hypothetical Signaling Pathway

While the specific biological activities of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide have not been extensively studied, fatty acid amides are known to interact with various cellular signaling pathways. For instance, they can modulate the activity of enzymes and receptors involved in inflammation and pain signaling. A hypothetical pathway is presented below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR Enzyme Adenylyl Cyclase Receptor->Enzyme Activates Compound N-(2-hydroxy-1,1-dimethylethyl) dodecanamide Compound->Receptor Binds/Modulates cAMP cAMP Enzyme->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TranscriptionFactor Transcription Factor PKA->TranscriptionFactor Phosphorylates Gene Target Gene Expression TranscriptionFactor->Gene Regulates

References

The Surface Activity of 2-Amino-2-Methyl-1-Propanol Laurate in Aqueous Solutions: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-2-methyl-1-propanol laurate is an amino alcohol salt formed from the neutralization reaction between the alkanolamine 2-amino-2-methyl-1-propanol (AMP) and lauric acid, a saturated fatty acid. Alkanolamine salts of fatty acids are a well-known class of surfactants that find applications as emulsifiers, dispersants, and wetting agents in diverse industries, including cosmetics and pharmaceuticals.[1][2] The surfactant properties of these molecules arise from their amphiphilic nature, possessing a hydrophilic amino alcohol head group and a hydrophobic lauryl (C12) tail.

In aqueous solutions, these molecules are expected to orient themselves at the air-water interface, leading to a reduction in the surface tension of the water. As the concentration of the surfactant increases, the surface becomes saturated, and beyond a certain point, the molecules begin to aggregate in the bulk solution to form micelles. This concentration is known as the critical micelle concentration (CMC) and corresponds to the point of maximum surface tension reduction.

Expected Surface Tension Properties and Data

While specific quantitative data for 2-amino-2-methyl-1-propanol laurate is not available, a hypothetical dataset is presented in Table 1 to illustrate the expected trend of surface tension as a function of concentration. This data is based on the typical behavior of anionic surfactants in aqueous solutions.

Table 1: Hypothetical Surface Tension Data for Aqueous Solutions of 2-Amino-2-Methyl-1-Propanol Laurate at 25°C

Concentration (mol/L)Surface Tension (mN/m)
0 (Pure Water)72.0
1 x 10⁻⁵65.0
5 x 10⁻⁵58.0
1 x 10⁻⁴50.0
5 x 10⁻⁴40.0
1 x 10⁻³35.0
5 x 10⁻³ (CMC)32.0
1 x 10⁻²32.0

Note: This data is illustrative and not based on experimental measurements for the specific compound.

The critical micelle concentration (CMC) is a key parameter for any surfactant. It represents the concentration at which micelle formation begins and is typically identified as the point where the surface tension of the solution becomes constant with increasing surfactant concentration. For surfactants with a C12 alkyl chain, the CMC is generally in the millimolar range.

Experimental Protocols for Surface Tension Measurement

The surface tension of surfactant solutions is typically measured using tensiometry. The following are detailed methodologies for common techniques.

Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring surface and interfacial tension.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

  • Tensiometer (e.g., Krüss, Lauda, DataPhysics)

  • Platinum-iridium Du Noüy ring

  • Sample vessel

  • Temperature control unit

Procedure:

  • Clean the platinum-iridium ring thoroughly with a suitable solvent (e.g., ethanol, acetone) and then flame it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).

  • Place the test solution in the sample vessel and allow it to reach thermal equilibrium at the desired temperature.

  • Immerse the ring below the surface of the solution.

  • Slowly raise the sample stage, causing the ring to be pulled through the interface.

  • Record the maximum force exerted on the ring just before it detaches from the surface.

  • The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor.

Wilhelmy Plate Method

The Wilhelmy plate method is another common and accurate technique for measuring surface tension.

Principle: This method measures the force acting on a vertically suspended plate, typically made of platinum, that is in contact with the liquid surface.

Apparatus:

  • Tensiometer

  • Wilhelmy plate (platinum)

  • Sample vessel

  • Temperature control unit

Procedure:

  • Clean the Wilhelmy plate with a suitable solvent and flame it.

  • Calibrate the tensiometer.

  • Position the sample vessel containing the test solution on the instrument's stage.

  • Lower the plate until it just touches the surface of the liquid. A meniscus will form.

  • The force measured by the microbalance is a combination of the weight of the plate and the downward pull of the surface tension.

  • The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a properly cleaned platinum plate).

Pendant Drop Method

The pendant drop method is an optical technique used to determine surface and interfacial tension.

Principle: The shape of a drop of liquid hanging from the tip of a needle is determined by the balance between the surface tension and gravity. By analyzing the shape of the drop, the surface tension can be calculated.

Apparatus:

  • Drop shape analyzer with a high-resolution camera

  • Syringe with a needle

  • Light source

  • Sample cell with temperature control

Procedure:

  • Fill the syringe with the test solution.

  • Form a pendant drop at the tip of the needle within the sample cell.

  • Capture an image of the drop using the camera.

  • The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. A plot of surface tension versus the logarithm of the surfactant concentration is then generated. The plot will typically show a sharp break, and the concentration at this inflection point is taken as the CMC.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the surface tension and CMC of a surfactant solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis cluster_result Result prep_stock Prepare Stock Solution of Surfactant prep_dilutions Create a Series of Aqueous Dilutions prep_stock->prep_dilutions measurement Measure Surface Tension of Each Dilution (e.g., Du Noüy Ring Method) prep_dilutions->measurement plot_data Plot Surface Tension vs. log(Concentration) measurement->plot_data determine_cmc Determine CMC from the Inflection Point plot_data->determine_cmc report Report Surface Tension and CMC Values determine_cmc->report

Caption: Workflow for Surface Tension and CMC Determination.

Conclusion

While direct experimental data on the surface tension of 2-amino-2-methyl-1-propanol laurate is not currently available, its chemical structure strongly suggests it will behave as a surfactant in aqueous solutions, effectively reducing the surface tension of water. The methodologies and expected trends outlined in this guide provide a solid foundation for researchers and drug development professionals to characterize this and similar amino alcohol-based surfactants. Accurate determination of surface tension and CMC is essential for optimizing formulations and predicting the performance of these compounds in various applications.

References

Methodological & Application

Application Notes and Protocols: Einecs 256-813-8 as an Emulsifier in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 256-813-8, chemically identified as Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate, is a nonionic surfactant belonging to the steareth phosphate family of emulsifiers. These emulsifiers are polyethylene glycol ethers of stearyl alcohol that have been phosphated. They are valued in pharmaceutical and cosmetic formulations for their ability to create stable oil-in-water (O/W) emulsions, their mildness, and their compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients.[1][2]

This document provides detailed application notes and experimental protocols for the effective use of this compound as a primary emulsifier in the development of pharmaceutical formulations, particularly for topical drug delivery systems such as creams and lotions.

Physicochemical Properties

Table 1: Physicochemical Properties of Steareth Phosphates (and related compounds)

PropertyValue/RangeRemarks
Chemical Name Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate-
Einecs Number 256-813-8-
CAS Number 62362-49-6For Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate
Molecular Formula (Steareth-2 Phosphate) C22H47O6PThe exact molecular formula for this compound will vary based on the degree of ethoxylation.
Molecular Weight (Steareth-2 Phosphate) 394.5 g/mol The molecular weight will vary with the length of the poly(oxy-1,2-ethanediyl) chain.
Appearance Waxy solidSteareth compounds are typically waxy solids at room temperature.[2]
HLB (Hydrophile-Lipophile Balance) Value Estimated 6-10The HLB value for steareth phosphates is not consistently reported. However, based on their structure and application in O/W emulsions, a value in this range is expected. Lower HLB values (8-18) are typical for O/W emulsifiers.
Critical Micelle Concentration (CMC) Data not availableThe CMC for this specific compound is not published. The CMC of nonionic surfactants is influenced by the length of the hydrophobic alkyl chain and the hydrophilic polyethylene oxide chain. For other non-ionic surfactants, CMC values can range from the micromolar to millimolar concentrations.
Solubility Dispersible in water, soluble in oilsAs an emulsifier, it has affinity for both oil and water phases.

Mechanism of Emulsification

This compound functions as an emulsifier by reducing the interfacial tension between the oil and water phases of a formulation. Its amphiphilic nature, with a lipophilic (oil-loving) stearyl tail and a hydrophilic (water-loving) phosphate and polyethylene glycol head, allows it to orient at the oil-water interface. This creates a stable film around the dispersed oil droplets, preventing them from coalescing and leading to a stable emulsion. The phosphate group can also provide some electrostatic repulsion, further contributing to stability.

Experimental Protocols

Preparation of a Model Oil-in-Water (O/W) Pharmaceutical Cream

This protocol describes the preparation of a 100g batch of a model O/W cream using this compound as the primary emulsifier.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0 g (Stiffening agent)

    • Caprylic/Capric Triglyceride: 10.0 g (Emollient)

    • This compound: 3.0 - 5.0 g (Emulsifier)

    • API (dissolved in a suitable oil-soluble solvent if necessary)

  • Aqueous Phase:

    • Purified Water: q.s. to 100 g

    • Glycerin: 3.0 g (Humectant)

    • Preservative (e.g., Phenoxyethanol): 0.5 g

    • pH adjuster (e.g., Triethanolamine) as needed

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • High-shear homogenizer (e.g., rotor-stator type)

  • Overhead stirrer with a propeller blade

  • Calibrated balance

  • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • In a clean, dry beaker, combine the cetearyl alcohol, caprylic/capric triglyceride, and this compound.

    • If the API is oil-soluble, dissolve it in this phase.

    • Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, combine the purified water, glycerin, and preservative.

    • Heat the aqueous phase to 70-75°C in a water bath.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

  • Cooling and Finalization:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low speed.

    • When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients.

    • Adjust the pH to the desired range (typically 4.5-6.5 for topical formulations) using a suitable pH adjuster.

    • Continue stirring until the cream is uniform and has reached room temperature.

    • Package in an appropriate container.

Diagram 1: Experimental Workflow for O/W Cream Preparation

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation Oil_Ingredients Weigh Oil Phase Ingredients (Cetearyl Alcohol, Triglyceride, this compound, API) Heat_Oil Heat to 70-75°C Oil_Ingredients->Heat_Oil Emulsification Emulsification (Add Oil to Aqueous Phase with High-Shear Mixing) Heat_Oil->Emulsification Aqueous_Ingredients Weigh Aqueous Phase Ingredients (Water, Glycerin, Preservative) Heat_Aqueous Heat to 70-75°C Aqueous_Ingredients->Heat_Aqueous Heat_Aqueous->Emulsification Cooling Cooling with Gentle Stirring Emulsification->Cooling Additives Add Heat-Sensitive Ingredients (<40°C) Cooling->Additives pH_Adjustment pH Adjustment Additives->pH_Adjustment Final_Cream Final Cream Formulation pH_Adjustment->Final_Cream

Caption: Workflow for the preparation of an oil-in-water pharmaceutical cream.

Emulsion Stability Testing

Objective: To assess the physical stability of the formulated emulsion under accelerated conditions.

Methods:

  • Macroscopic Evaluation:

    • Visually inspect the formulation for any signs of phase separation, creaming, coalescence, or changes in color and odor at specified time points (e.g., 24h, 1 week, 1 month, 3 months).

    • Store samples at different temperature conditions (e.g., room temperature, 4°C, 40°C).

  • Microscopic Evaluation:

    • Use a light microscope to observe the droplet size and distribution of the internal phase. Note any changes in droplet morphology or aggregation over time.

  • Centrifugation Test:

    • Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).

    • Observe for any phase separation. A stable emulsion should not show any separation.

  • Freeze-Thaw Cycling:

    • Subject the formulation to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).

    • Visually inspect for any signs of instability after each cycle.

  • Droplet Size Analysis:

    • Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the mean droplet size and size distribution of the emulsion at different time points. A significant increase in droplet size indicates instability.

  • Rheological Measurements:

    • Measure the viscosity and viscoelastic properties of the cream using a rheometer. Changes in rheology can indicate structural changes within the emulsion.

Diagram 2: Logical Flow for Emulsion Stability Assessment

G cluster_tests Stability Tests Start Formulated Emulsion Macroscopic Macroscopic Evaluation (Visual Inspection) Start->Macroscopic Microscopic Microscopic Evaluation (Droplet Morphology) Start->Microscopic Centrifugation Centrifugation Test Start->Centrifugation Freeze_Thaw Freeze-Thaw Cycling Start->Freeze_Thaw Droplet_Size Droplet Size Analysis (DLS/Laser Diffraction) Start->Droplet_Size Rheology Rheological Measurements Start->Rheology Data_Analysis Data Analysis and Interpretation Macroscopic->Data_Analysis Microscopic->Data_Analysis Centrifugation->Data_Analysis Freeze_Thaw->Data_Analysis Droplet_Size->Data_Analysis Rheology->Data_Analysis Conclusion Conclusion on Emulsion Stability Data_Analysis->Conclusion

Caption: Logical workflow for assessing the physical stability of a pharmaceutical emulsion.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes any direct interaction of this compound or other steareth phosphates with specific biological signaling pathways. As an excipient, its primary role is to act as a formulation aid and it is generally considered to be biologically inert. Non-ionic surfactants can interact with cell membranes, which could indirectly affect cellular processes, but specific signaling pathway modulation has not been documented for this compound.

Safety and Toxicology

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a range of steareth compounds and found them to be safe for use in cosmetic products. This suggests a favorable safety profile for use in topical pharmaceutical formulations. However, for any new pharmaceutical formulation, it is imperative to conduct specific toxicological and biocompatibility studies according to regulatory guidelines.

Table 2: Summary of Safety Data for Steareth Compounds

TestResultConclusion
Acute Oral Toxicity Low toxicityGenerally considered safe for incidental oral exposure.
Dermal Irritation Non-irritating to mildly irritating at high concentrationsFormulations should be designed to be non-irritating.
Ocular Irritation Mild to moderate irritantAvoid contact with eyes.
Sensitization Non-sensitizingLow potential for allergic reactions.

Conclusion

This compound is a versatile and effective emulsifier for the development of stable oil-in-water pharmaceutical formulations. Its favorable safety profile and compatibility with a wide range of ingredients make it a suitable choice for topical drug delivery systems. The provided protocols offer a starting point for formulation development and stability assessment. Further optimization and characterization will be necessary for specific API and formulation requirements.

References

Application Notes and Protocols: Lauric Acid 2-Amino-2-Methyl-1-Propanol as a pH-Responsive Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and proposed experimental protocols for the synthesis, characterization, and application of a pH-responsive surfactant derived from lauric acid and 2-amino-2-methyl-1-propanol. This surfactant system holds potential for various applications, including controlled drug delivery, due to its ability to alter its properties in response to changes in environmental pH.

Introduction

pH-responsive surfactants are amphiphilic molecules that can change their structure, aggregation behavior, and interfacial properties in response to variations in pH. This characteristic makes them highly valuable for applications requiring triggered release or changes in formulation stability. The combination of lauric acid, a 12-carbon saturated fatty acid, with 2-amino-2-methyl-1-propanol, an amino alcohol, can form a novel pH-responsive surfactant. The tertiary amine group from the 2-amino-2-methyl-1-propanol moiety can be protonated or deprotonated depending on the pH, thereby tuning the surfactant's hydrophilicity and self-assembly behavior. Lauric acid itself is known to strongly inhibit the growth of acne-causing bacteria and has been incorporated into phospholipid vesicles for potential dermatological applications.[1][2][3][4]

Proposed Synthesis

A potential synthetic route to create an amide-linked surfactant from lauric acid and 2-amino-2-methyl-1-propanol is outlined below. This method is a standard amidation reaction.

Protocol: Synthesis of N-(2-hydroxy-2-methylpropyl)dodecanamide
  • Materials: Lauric acid, 2-amino-2-methyl-1-propanol, dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve lauric acid (1 equivalent) and 2-amino-2-methyl-1-propanol (1 equivalent) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reagents Reagents Lauric_Acid Lauric Acid Reaction Amidation Lauric_Acid->Reaction Amino_Alcohol 2-Amino-2-methyl-1-propanol Amino_Alcohol->Reaction DCC DCC DCC->Reaction DMF DMF DMF->Reaction Product N-(2-hydroxy-2-methylpropyl)dodecanamide Reaction->Product

Caption: Proposed synthesis of the pH-responsive surfactant.

Mechanism of pH-Responsiveness

The pH-responsive behavior of the lauric acid-2-amino-2-methyl-1-propanol surfactant is attributed to the protonation and deprotonation of the tertiary amine in the headgroup.

  • Low pH (Acidic Conditions): The amine group becomes protonated (-N⁺H-), imparting a positive charge to the surfactant headgroup. This increases the electrostatic repulsion between the headgroups, favoring the formation of smaller micelles or even dissolution as monomers. The increased charge also enhances the hydrophilicity of the surfactant.

  • High pH (Basic Conditions): The amine group is deprotonated (-N-), resulting in a neutral headgroup. This reduces electrostatic repulsion, promoting self-assembly into larger aggregates such as vesicles or lamellar structures. The surfactant becomes more hydrophobic in this state.

G cluster_low_ph Low pH (e.g., pH 5) cluster_high_ph High pH (e.g., pH 8) Protonated Protonated Headgroup (Cationic) Monomers Monomers / Small Micelles Protonated->Monomers Increased Repulsion pH_Change pH Change Monomers->pH_Change Deprotonated Deprotonated Headgroup (Neutral) Aggregates Vesicles / Larger Aggregates Deprotonated->Aggregates Reduced Repulsion pH_Change->Aggregates

Caption: pH-responsive behavior of the surfactant.

Characterization Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)
  • Method: Surface tension measurements using a tensiometer (e.g., Du Noüy ring method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water at pH 5.0 and pH 8.0.

    • Prepare a series of dilutions of the stock solution at each pH.

    • Measure the surface tension of each dilution.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed.

Protocol: Particle Size and Zeta Potential Analysis
  • Method: Dynamic Light Scattering (DLS) for particle size and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Procedure:

    • Prepare surfactant solutions at a concentration above the CMC at various pH values (e.g., 4, 5, 6, 7, 7.4, 8).

    • Equilibrate the samples at 25°C.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the zeta potential of the same samples using ELS.

Application in pH-Triggered Drug Delivery

The pH-responsive nature of this surfactant makes it a promising candidate for drug delivery systems that release their payload in specific pH environments, such as the acidic tumor microenvironment or the different compartments of the gastrointestinal tract.

Protocol: Drug Loading and In Vitro Release Study
  • Model Drug: Propranolol, a beta-blocker that has been studied in conjunction with lauric acid for enhanced transdermal permeation.[5][6]

  • Drug Loading:

    • Disperse the surfactant in an aqueous buffer at pH 8.0 to form vesicles.

    • Dissolve propranolol in the vesicle suspension.

    • Sonicate the mixture to ensure uniform drug loading.

    • Remove unloaded drug by dialysis or size exclusion chromatography.

  • In Vitro Release:

    • Place a known amount of the drug-loaded vesicle suspension in a dialysis bag.

    • Immerse the dialysis bag in a release medium of a specific pH (e.g., pH 7.4 and pH 5.0).

    • Maintain constant stirring and temperature (37°C).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the concentration of propranolol in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

G Start Start Synthesis Synthesize Surfactant Start->Synthesis Characterization Characterize CMC, Size, Zeta Potential Synthesis->Characterization Drug_Loading Load Propranolol into Vesicles at pH 8.0 Characterization->Drug_Loading Release_Study Conduct In Vitro Release at pH 7.4 and pH 5.0 Drug_Loading->Release_Study Analysis Analyze Drug Release Profile Release_Study->Analysis End End Analysis->End

Caption: Experimental workflow for drug delivery application.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the characterization and drug release experiments.

Table 1: Physicochemical Properties of Lauric Acid-2-Amino-2-Methyl-1-Propanol Surfactant at Different pH Values

pHCMC (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4.00.8515 ± 20.4+45 ± 3
5.00.7225 ± 40.3+35 ± 2
6.00.5580 ± 100.2+15 ± 1
7.00.30150 ± 200.1+2 ± 1
7.40.25180 ± 250.1-1 ± 1
8.00.22200 ± 300.1-5 ± 1

Table 2: Cumulative Release of Propranolol from Surfactant Vesicles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
15 ± 120 ± 2
28 ± 145 ± 3
412 ± 270 ± 4
818 ± 285 ± 5
1222 ± 392 ± 5
2428 ± 395 ± 4

Conclusion

The surfactant derived from lauric acid and 2-amino-2-methyl-1-propanol presents a promising platform for the development of pH-responsive materials. The proposed protocols provide a framework for its synthesis, characterization, and evaluation in a drug delivery context. The ability to tune its aggregation behavior and surface charge by altering the pH makes it a versatile tool for various scientific and pharmaceutical applications. Further studies should focus on optimizing the synthesis, evaluating biocompatibility, and exploring its efficacy in more complex biological systems.

References

Application Notes and Protocols for Preparing Stable Nanoemulsions with 2-Amino-2-Methyl-1-Propanol Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various routes of administration.[1][2] This document provides a detailed protocol for the preparation of stable oil-in-water (O/W) nanoemulsions utilizing an in-situ formed emulsifier, 2-amino-2-methyl-1-propanol laurate. This emulsifier is formed by the neutralization of lauric acid with 2-amino-2-methyl-1-propanol (AMP). The protocol is based on the high-energy emulsification method of high-pressure homogenization, a scalable and widely used technique for producing fine nanoemulsions.

Key Components and Their Roles

  • Oil Phase: The carrier for lipophilic active pharmaceutical ingredients (APIs). The choice of oil can influence drug solubility, droplet size, and stability.

  • Aqueous Phase: The continuous phase of the emulsion, typically purified water or a buffer.

  • Lauric Acid: A fatty acid that, upon neutralization, forms the lipophilic tail of the surfactant.

  • 2-Amino-2-Methyl-1-Propanol (AMP): An organic amine that acts as the base to neutralize lauric acid, forming the hydrophilic head of the surfactant in-situ.

  • Co-surfactant (Optional): A short-chain alcohol or polyol that can help to further reduce interfacial tension and improve nanoemulsion stability.

Experimental Protocols

Materials
  • Lauric Acid (analytical grade)

  • 2-Amino-2-Methyl-1-Propanol (AMP) (analytical grade)

  • Oil (e.g., medium-chain triglycerides, soybean oil, castor oil)

  • Purified Water (deionized or distilled)

  • Co-surfactant (e.g., Propylene Glycol, Ethanol) (optional)

Equipment
  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

  • pH meter

  • Analytical balance

  • Magnetic stirrer and hot plate

Protocol for Preparation of 2-Amino-2-Methyl-1-Propanol Laurate Nanoemulsion

This protocol outlines the preparation of a 100 mL batch of an O/W nanoemulsion. The ratios of oil, water, and emulsifier (lauric acid and AMP) will need to be optimized for specific applications.

1. Preparation of the Oil Phase: a. Weigh the desired amount of oil (e.g., 10 g) and lauric acid (e.g., 2 g) into a beaker. b. Gently heat the mixture on a hot plate under magnetic stirring until the lauric acid is completely dissolved in the oil. Maintain a temperature of approximately 60°C.

2. Preparation of the Aqueous Phase: a. In a separate beaker, weigh the required amount of purified water (e.g., 87 g). b. Add the stoichiometric amount of 2-amino-2-methyl-1-propanol (AMP) required to neutralize the lauric acid to the water. The molar ratio of lauric acid to AMP should ideally be 1:1 for complete neutralization. Stir until fully dissolved. c. If a co-surfactant is used, add it to the aqueous phase at this stage.

3. Formation of the Coarse Emulsion: a. While stirring the aqueous phase with a magnetic stirrer, slowly add the hot oil phase. b. Once the oil phase is fully added, subject the mixture to high-shear mixing (e.g., 5000-10000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

4. High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Homogenize at a pressure of 10,000 to 20,000 PSI for 3 to 5 cycles. The optimal pressure and number of cycles should be determined experimentally to achieve the desired droplet size and polydispersity index (PDI). c. It is recommended to cool the nanoemulsion outlet to prevent excessive heating during homogenization.

5. Characterization and Stability Testing: a. Particle Size and Polydispersity Index (PDI): Measure the average droplet size and PDI using dynamic light scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse and stable nanoemulsion.[1] b. Zeta Potential: Determine the surface charge of the nanoemulsion droplets. A zeta potential of at least ±30 mV is generally required for good electrostatic stability.[1] c. Thermodynamic Stability Tests: To ensure long-term stability, subject the nanoemulsion to stress tests: i. Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm for 30 minutes) and observe for any phase separation, creaming, or sedimentation.[3][4] ii. Freeze-Thaw Cycles: Subject the nanoemulsion to alternating temperature cycles (e.g., -20°C and 40°C) for several cycles and check for any signs of instability.[4] d. Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the particle size, PDI, and zeta potential over an extended period (e.g., 1, 3, and 6 months).[3]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the formulation and characterization of the nanoemulsions.

Table 1: Formulation Composition

ComponentFormulation 1 (%)Formulation 2 (%)Formulation 3 (%)
Oil Phase101520
Lauric Acid234
2-Amino-2-Methyl-1-Propanol (AMP)1.11.652.2
Water86.980.3573.8
Total 100 100 100

Table 2: Physicochemical Characterization of Nanoemulsions

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1e.g., 120 ± 5e.g., 0.15 ± 0.02e.g., -35 ± 2
2e.g., 150 ± 8e.g., 0.18 ± 0.03e.g., -32 ± 3
3e.g., 180 ± 10e.g., 0.21 ± 0.02e.g., -28 ± 2

Table 3: Stability Assessment of Optimized Nanoemulsion (Formulation 1)

Stability TestObservation
Centrifugation No phase separation, creaming, or sedimentation.
Freeze-Thaw Cycles No significant change in appearance or particle size.
Long-Term Storage (3 months at 25°C) Particle Size: e.g., 125 ± 6 nmPDI: e.g., 0.16 ± 0.02Zeta Potential: e.g., -34 ± 2 mV

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the 2-amino-2-methyl-1-propanol laurate nanoemulsion.

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization & Stability oil Oil mix_oil Mix & Heat (60°C) oil->mix_oil lauric_acid Lauric Acid lauric_acid->mix_oil pre_emulsion Coarse Emulsion Formation (High-Shear Mixing) mix_oil->pre_emulsion Add to Aqueous Phase water Water mix_aqueous Mix water->mix_aqueous amp 2-Amino-2-Methyl-1-Propanol amp->mix_aqueous mix_aqueous->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization characterization Particle Size, PDI, Zeta Potential homogenization->characterization Final Nanoemulsion stability Stability Testing (Centrifugation, Freeze-Thaw) characterization->stability

Caption: Workflow for nanoemulsion preparation.

Conclusion

This document provides a comprehensive protocol for the preparation and characterization of stable nanoemulsions using an in-situ formed emulsifier, 2-amino-2-methyl-1-propanol laurate. The provided methodology, data presentation templates, and workflow visualization are intended to guide researchers in the successful formulation of nanoemulsion-based drug delivery systems. It is crucial to note that the presented ratios and process parameters are starting points and require optimization to achieve the desired characteristics for a specific active pharmaceutical ingredient and application.

References

Application Notes and Protocols: 5-(3-Aminophenyl)-1H-tetrazole (CAS 5086-89-0) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(3-aminophenyl)-1H-tetrazole (APT), also known by its CAS number 50862-89-0, as a corrosion inhibitor. The information is compiled from recent research and is intended to guide scientists in evaluating and utilizing this compound for metal protection.

Introduction

5-(3-Aminophenyl)-1H-tetrazole is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys in aggressive environments. Its molecular structure, featuring a tetrazole ring and an amino group, allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This protective layer impedes both anodic and cathodic reactions, thereby mitigating the overall corrosion process. Research has shown its effectiveness in acidic solutions and saline environments.

Applications

APT has been investigated as a corrosion inhibitor for:

  • Maraging Steel: In concentrated sulfuric acid solutions.

  • Cu-Ni (90/10) Alloy: In seawater and sulfide-containing seawater.[1]

  • Unalloyed Iron: In aerated 3.5% NaCl solutions.[2]

  • Mild Steel: In acidic media like 1M HCl.[3]

Mechanism of Inhibition

The corrosion inhibition by 5-(3-aminophenyl)-1H-tetrazole is primarily attributed to its adsorption on the metal surface. The tetrazole ring, with its high nitrogen content, and the amino group act as adsorption centers. The molecule can adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal). This adsorption process creates a protective film that isolates the metal from the corrosive environment. Studies have indicated that APT can act as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the performance of 5-(3-aminophenyl)-1H-tetrazole as a corrosion inhibitor.

Table 1: Inhibition Efficiency of 5-(3-Aminophenyl)-1H-tetrazole on Cu-Ni (90/10) Alloy in Seawater

Inhibitor ConcentrationInhibition Efficiency (%)MethodReference
6.5 mM99.72%Electrochemical Impedance Spectroscopy[1]
Not Specified>99% (after 30 days)Weight-Loss Studies[1]

Table 2: Electrochemical Parameters for Unalloyed Iron in 3.5% NaCl with and without APT

ConditionOpen Circuit Potential (OCP) ShiftReference
In the presence of APTPositive shifts[2]
Increasing APT concentrationIncreased positive shifts[2]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of 5-(3-aminophenyl)-1H-tetrazole as a corrosion inhibitor.

Weight-Loss Measurement Protocol

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.

Materials:

  • Metal specimens (e.g., Cu-Ni (90/10) alloy coupons)

  • Corrosive medium (e.g., synthetic seawater)

  • 5-(3-aminophenyl)-1H-tetrazole (APT)

  • 10% (by volume) sulfuric acid (for cleaning)

  • Acetone

  • Nitrogen gas

  • Beakers

  • Analytical balance

Procedure:

  • Specimen Preparation: Mechanically polish the metal specimens, rinse with distilled water, degrease with acetone, and dry with a stream of nitrogen gas.

  • Initial Weighing: Accurately weigh the prepared specimens using an analytical balance.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing different concentrations of APT. A blank solution without the inhibitor should also be prepared.

  • Immersion: Immerse the weighed specimens in the blank and inhibitor-containing solutions for a predetermined period (e.g., 30 days).[1]

  • Specimen Cleaning: After the immersion period, remove the specimens, clean them with 10% sulfuric acid for a short duration (e.g., 3 minutes) to remove corrosion products, rinse with distilled water, and dry.

  • Final Weighing: Accurately weigh the cleaned and dried specimens.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss of the specimen in the blank solution.

    • Wᵢ is the weight loss of the specimen in the inhibitor-containing solution.

Potentiodynamic Polarization (PDP) Protocol

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the type of inhibitor.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials:

  • Three-electrode electrochemical cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

  • Corrosive medium with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an appropriate resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution (with or without inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the electrodes in the solution for a certain period until a stable open-circuit potential (OCP) is reached.

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting polarization curve (log current density vs. potential). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches to their intersection.

  • Inhibition Efficiency Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where:

    • icorr₀ is the corrosion current density in the blank solution.

    • icorrᵢ is the corrosion current density in the inhibitor-containing solution.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film on the metal surface.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's performance.

Materials:

  • Same as for PDP measurements, with the addition of a frequency response analyzer.

Procedure:

  • Cell Setup and Stabilization: Follow the same initial steps as in the PDP protocol to set up the electrochemical cell and allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots.

    • Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • Bode Plot: Plots of the impedance modulus (|Z|) and phase angle (θ) versus frequency. A higher impedance modulus at low frequencies and a broader phase angle peak indicate better corrosion protection.

  • Inhibition Efficiency Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:

    • Rct₀ is the charge transfer resistance in the blank solution.

    • Rctᵢ is the charge transfer resistance in the inhibitor-containing solution.

Visualizations

The following diagrams illustrate the typical experimental workflows for evaluating corrosion inhibitors.

Experimental_Workflow_Weight_Loss cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_specimen Prepare & Weigh Metal Specimen immersion Immerse Specimen prep_specimen->immersion prep_solution Prepare Corrosive Solution +/- Inhibitor prep_solution->immersion clean_weigh Clean & Reweigh Specimen immersion->clean_weigh calculate_ie Calculate Inhibition Efficiency clean_weigh->calculate_ie

Caption: Workflow for Weight-Loss Measurement.

Experimental_Workflow_Electrochemical cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis prep_electrode Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell stabilize Stabilize at OCP assemble_cell->stabilize pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy stabilize->eis analyze_pdp Analyze Polarization Curves pdp->analyze_pdp analyze_eis Analyze Nyquist & Bode Plots eis->analyze_eis calculate_ie Calculate Inhibition Efficiency analyze_pdp->calculate_ie analyze_eis->calculate_ie

Caption: Workflow for Electrochemical Studies.

References

Application Notes and Protocols: Formulation of Microemulsions Using Lauric Acid-Amino Alcohol Salts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Microemulsions are clear, thermodynamically stable, and isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant. With droplet sizes typically in the range of 1 to 100 nm, they offer promising potential as delivery systems for pharmaceuticals and other active compounds.[1] They can enhance the solubility and bioavailability of poorly water-soluble drugs, offer ease of preparation, and exhibit long-term stability.[2][3]

Lauric acid, a 12-carbon saturated fatty acid, is a versatile component in these formulations.[4] It can serve as the oil phase or be modified to act as a surfactant.[2][5] This document provides detailed protocols for the formulation of microemulsions utilizing an in situ formed salt of lauric acid with an amino alcohol. This salt functions as the primary surfactant, creating a versatile and tunable system for various applications, including drug delivery. The principles outlined are based on the use of fatty acids and their salts as lipophilic and hydrophilic surfactants, respectively, to create stable microemulsions.[6]

Key Experimental Protocols

Protocol 1: Preparation of the Surfactant System (Lauric Acid-Amino Alcohol Salt)

This protocol details the in situ formation of the lauric acid-amino alcohol salt, which will serve as the primary surfactant system for the microemulsion.

Materials:

  • Lauric Acid

  • Amino Alcohol (e.g., Ethanolamine, Tromethamine)

  • Oil Phase (e.g., Isopropyl myristate, Caprylic/capric triglyceride)

  • Cosurfactant (e.g., Ethanol, Propanol, Polyethylene glycol 400)[7][8]

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Melt Lauric Acid: In a beaker, gently heat the required amount of lauric acid to just above its melting point (approximately 44-46°C).

  • Combine with Oil Phase: Add the selected oil phase to the molten lauric acid and mix thoroughly.

  • Add Amino Alcohol: While stirring, slowly add the amino alcohol to the oil-lauric acid mixture. The molar ratio of lauric acid to amino alcohol should be systematically varied (e.g., 1:0.5, 1:1, 1:1.5) to find the optimal balance for emulsification. The reaction forms the lauric acid-amino alcohol salt in situ.

  • Incorporate Cosurfactant: Add the chosen cosurfactant to the mixture. The ratio of the surfactant (the formed salt) to the cosurfactant (Sₘᵢₓ) is a critical parameter and should be systematically varied (e.g., 1:1, 2:1, 3:1) in subsequent experiments.[9]

  • Homogenize: Continue stirring the mixture at a constant temperature (e.g., 40°C) for 15-20 minutes to ensure a homogenous oil/surfactant/cosurfactant (Sₘᵢₓ) blend.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

To identify the microemulsion region, a pseudo-ternary phase diagram is constructed by titrating the Sₘᵢₓ blend with the aqueous phase.[3][6]

Materials:

  • Oil/Sₘᵢₓ blends prepared in Protocol 1.1

  • Deionized Water

  • Burette

  • Multiple small beakers or vials

  • Vortex mixer

Procedure:

  • Prepare Sₘᵢₓ Ratios: For a fixed lauric acid-amino alcohol ratio, prepare different Sₘᵢₓ blends by varying the surfactant-to-cosurfactant ratio (e.g., 1:1, 2:1, 3:1, 4:1).

  • Prepare Oil/Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ blend in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Aqueous Titration: Titrate each Oil/Sₘᵢₓ mixture with deionized water dropwise from a burette under constant, gentle magnetic stirring.[3]

  • Observation: After each addition of water, allow the system to equilibrate. Observe the mixture for visual changes, noting the transition from a clear, single-phase system (microemulsion) to a turbid or two-phase system (emulsion or phase separation).

  • Plotting the Diagram: The compositions (in weight percent) of oil, water, and Sₘᵢₓ at which phase transitions occur are plotted on a triangular coordinate system (a pseudo-ternary phase diagram) to delineate the boundaries of the microemulsion region.

Protocol 3: Formulation and Characterization of Microemulsions

Once the microemulsion region is identified, specific formulations can be prepared for further characterization.

Procedure:

  • Select Formulations: Choose several points from within the stable microemulsion region of the phase diagram.

  • Preparation: Prepare the selected formulations by weighing the appropriate amounts of oil, lauric acid, amino alcohol, cosurfactant, and water. Combine the components as described in Protocol 1.1, followed by the dropwise addition of the aqueous phase while stirring.

  • Equilibration: Allow the prepared microemulsions to equilibrate at room temperature for at least 24 hours before characterization.

  • Characterization:

    • Visual Inspection: Observe the formulations for clarity, homogeneity, and any signs of phase separation or precipitation.

    • Droplet Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS). Samples may need to be diluted with deionized water for analysis.

    • Viscosity Measurement: Determine the viscosity of the undiluted microemulsion using a viscometer or rheometer.

    • Electrical Conductivity: Measure the electrical conductivity to infer the microemulsion structure (o/w, w/o, or bicontinuous). A sharp increase in conductivity with the addition of water typically indicates a transition from a w/o to an o/w structure.[7]

    • Stability Studies: Assess the physical stability of the formulations by subjecting them to centrifugation (e.g., 5000 rpm for 30 minutes) and observing them over an extended period at different temperatures (e.g., 4°C, 25°C, 40°C).[7]

Data Presentation

Quantitative data should be systematically recorded to allow for robust analysis and comparison between formulations.

Table 1: Example Phase Behavior Titration Data (Sₘᵢₓ Ratio = 2:1)

Oil:Sₘᵢₓ Ratio (w/w)Water Added (g) until Turbidity% Oil% Sₘᵢₓ% WaterAppearance
1:91.58.778.313.0Clear Gel
2:83.015.461.523.1Clear Liquid
3:74.520.748.331.0Clear Liquid
4:65.026.740.033.3Opalescent
5:53.537.037.025.9Turbid
6:42.050.033.316.7Turbid
7:31.063.627.39.1Turbid

Table 2: Physicochemical Characterization of Selected Microemulsion Formulations

Formulation IDComposition (Oil/Sₘᵢₓ/Water, %w/w)Mean Droplet Size (nm) ± SDPDI ± SDViscosity (cP) at 25°CConductivity (µS/cm)
ME-LA-0115 / 65 / 2025.3 ± 1.20.15 ± 0.0285.615.2
ME-LA-0220 / 50 / 3045.8 ± 2.50.21 ± 0.0360.3125.8
ME-LA-0310 / 40 / 5032.1 ± 1.90.18 ± 0.0142.1250.4

Visualizations

Diagrams created using Graphviz help to visualize workflows and conceptual relationships.

G cluster_prep Phase 1: System Preparation cluster_formulation Phase 2: Formulation Development cluster_char Phase 3: Characterization A Component Selection (Oil, Lauric Acid, Amino Alcohol, Cosurfactant) B Prepare Sₘᵢₓ Blend (Lauric Acid Salt + Cosurfactant) A->B C Construct Pseudo-Ternary Phase Diagram B->C D Identify Microemulsion (ME) Region C->D E Select & Prepare Specific ME Formulations D->E F Droplet Size & PDI (DLS) E->F G Viscosity & Conductivity Measurements E->G H Stability Assessment (Centrifugation, Temperature) E->H I Optimized Microemulsion F->I G->I H->I

Caption: Experimental workflow for microemulsion formulation and characterization.

Caption: Core components and their relationship in the microemulsion system.

References

Application Note: A Framework for Evaluating the Antifungal Properties of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive set of protocols for the initial screening and evaluation of the antifungal properties of a test compound, using Einecs 256-813-8 (Trimethylolpropane triacrylate) as an example. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[1][2][3][4]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound against clinically relevant fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, while the MFC is the lowest concentration that results in fungal death.[5][6][7] This application note is intended for researchers, scientists, and drug development professionals engaged in the search for new antifungal therapies.

Safety Precaution: Trimethylolpropane triacrylate is a chemical that may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Workflow

The overall process for evaluating the antifungal activity of a test compound involves several sequential steps, from initial preparation of the compound and fungal cultures to the determination of MIC and MFC values, culminating in data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare Compound Stock (this compound) prep_fungi Culture Fungal Strains (e.g., C. albicans) prep_media Prepare RPMI-1640 Medium serial_dil Perform Serial Dilution of Compound in 96-Well Plate prep_media->serial_dil inoculate Inoculate with Standardized Fungal Suspension serial_dil->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic plate_mfc Plate Samples from Clear Wells onto Agar Plates read_mic->plate_mfc incubate_mfc Incubate Agar Plates plate_mfc->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc G Hypothetical Target: Ergosterol Biosynthesis Pathway acetyl Acetyl-CoA mevalonate Mevalonate Pathway acetyl->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol  Target of Azoles fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol (Final Product) episterol->ergosterol erg11 Erg11p (Lanosterol demethylase) erg11->lanosterol erg6 Erg6p (Sterol methyltransferase) erg6->zymosterol erg5 Erg5p (Sterol desaturase) erg5->episterol

References

Application Notes and Protocols: In-Situ Formation of an Emulsifying Compound from Lauric Acid and 2-Amino-2-methyl-1-propanol in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of lauric acid in combination with 2-amino-2-methyl-1-propanol (AMP) within cosmetic science research. The primary application revolves around the in-situ formation of an anionic emulsifier, 2-amino-2-methyl-1-propanol laurate, through a neutralization reaction. This resulting soap is effective in stabilizing oil-in-water (O/W) emulsions, which are foundational systems for a vast array of cosmetic products, including lotions, creams, and cleansers.

Introduction to the Components and Their Interaction

Lauric Acid: A saturated fatty acid with a 12-carbon chain, lauric acid is abundantly found in coconut oil and palm kernel oil.[1] In cosmetic formulations, it functions as an emollient, cleansing agent, and foam booster.[1] Its chemical structure allows it to have both hydrophilic and hydrophobic properties, making it a precursor for surfactant molecules.[1]

2-Amino-2-methyl-1-propanol (AMP): AMP is a synthetic amino alcohol that is widely used in the cosmetics industry as a pH adjuster and an emulsifying agent. It is a weak base that can neutralize acidic components in a formulation.

The In-Situ Reaction: When lauric acid and AMP are combined in a cosmetic formulation, typically in the presence of water and heat, an acid-base neutralization reaction occurs. The carboxylic acid group (-COOH) of lauric acid donates a proton to the amino group (-NH2) of AMP, forming the laurate anion (the soap) and the protonated aminomethyl propanol cation. This newly formed salt, 2-amino-2-methyl-1-propanol laurate, acts as an effective oil-in-water emulsifier, reducing the interfacial tension between the oil and water phases and allowing for the creation of a stable emulsion.

Applications in Cosmetic Formulations

The primary application of the lauric acid-AMP combination is the creation of stable oil-in-water emulsions. This system is versatile and can be used to formulate:

  • Moisturizing Lotions and Creams: The emulsifying system can create a stable base for the delivery of both water-soluble and oil-soluble active ingredients to the skin. Lauric acid itself also contributes emollient properties.

  • Cleansing Products: The soap formed from lauric acid and AMP provides cleansing and foaming properties, making it suitable for facial and body cleansers.

  • Sunscreen Formulations: Stable emulsions are crucial for the even distribution of sunscreen agents on the skin.

  • Makeup Formulations: Foundations and other liquid makeup products often rely on stable emulsion systems for their consistency and application properties.

Quantitative Data Presentation

The following table provides a sample formulation for a basic oil-in-water moisturizing lotion utilizing the in-situ reaction between lauric acid and 2-amino-2-methyl-1-propanol. The concentrations can be adjusted to achieve desired viscosity and skin feel.

Phase Ingredient INCI Name Function Concentration (% w/w)
A (Oil Phase) Lauric AcidLauric AcidEmulsifier (precursor), Emollient4.00
Cetyl AlcoholCetyl AlcoholCo-emulsifier, Thickener2.00
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEmollient, Solvent10.00
TocopherolTocopherolAntioxidant0.50
B (Water Phase) Deionized WaterAquaSolvent79.50
GlycerinGlycerinHumectant3.00
C (Neutralizer) 2-Amino-2-methyl-1-propanolAminomethyl PropanolNeutralizer, Emulsifier (precursor)1.00
D (Cool-down Phase) PhenoxyethanolPhenoxyethanolPreservative0.70
EthylhexylglycerinEthylhexylglycerinPreservative Booster0.30

Experimental Protocols

This section provides a detailed methodology for the preparation and evaluation of a cosmetic emulsion using the in-situ neutralization of lauric acid and AMP.

Protocol for Preparation of an Oil-in-Water (O/W) Lotion

Objective: To prepare a stable O/W lotion by forming an emulsifier in-situ from lauric acid and 2-amino-2-methyl-1-propanol.

Materials and Equipment:

  • Beakers (2 x 250 mL)

  • Water bath or hot plate with magnetic stirrer

  • Overhead propeller mixer or homogenizer

  • Weighing balance

  • pH meter

  • Spatulas

  • Thermometer

Procedure:

  • Phase A Preparation (Oil Phase):

    • Weigh and combine all ingredients of the oil phase (Lauric Acid, Cetyl Alcohol, Caprylic/Capric Triglyceride, and Tocopherol) in a clean, dry beaker.

    • Heat the oil phase to 75-80°C in a water bath or on a hot plate with gentle stirring until all components are completely melted and the phase is uniform.

  • Phase B Preparation (Water Phase):

    • In a separate beaker, weigh the deionized water and glycerin.

    • Heat the water phase to 75-80°C with stirring.

  • Emulsification:

    • Slowly add the hot oil phase (Phase A) to the hot water phase (Phase B) under continuous agitation with an overhead propeller mixer or homogenizer.

    • Increase the mixing speed and continue to mix for 5-10 minutes to form a fine emulsion.

  • Neutralization (Phase C):

    • While maintaining the temperature at 75-80°C and with continuous mixing, slowly add the 2-amino-2-methyl-1-propanol to the emulsion.

    • A noticeable increase in viscosity should be observed as the lauric acid is neutralized to form the soap, which acts as the primary emulsifier.

    • Continue mixing for another 10-15 minutes to ensure the reaction is complete and the emulsion is uniform.

  • Cooling and Final Additions (Phase D):

    • Begin to cool the emulsion while stirring gently.

    • When the temperature of the emulsion drops below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin).

    • Continue stirring until the lotion is uniform and has reached room temperature.

  • Final Quality Control:

    • Measure the final pH of the lotion. It should be in the range of 6.5-7.5 for optimal skin compatibility and emulsion stability. Adjust with a suitable acid (e.g., citric acid) or base if necessary, although the AMP should buffer the system.

    • Visually inspect the lotion for homogeneity and texture.

    • Perform stability testing (e.g., centrifugation, freeze-thaw cycles, and storage at elevated temperatures) to assess the long-term stability of the emulsion.

Protocol for Emulsion Stability Testing

Objective: To evaluate the physical stability of the prepared O/W lotion.

Procedure:

  • Centrifugation Test:

    • Place 10 mL of the lotion into a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Observe for any signs of phase separation, creaming, or sedimentation.

  • Freeze-Thaw Cycling:

    • Place a sample of the lotion in a container and store it at -10°C for 24 hours.

    • Allow the sample to thaw at room temperature for 24 hours. This constitutes one cycle.

    • Repeat this cycle three times.

    • After the final cycle, visually inspect the sample for any changes in consistency, color, odor, or phase separation.

  • Accelerated Stability Testing (Elevated Temperature):

    • Store samples of the lotion at controlled temperatures of 40°C and 50°C for a period of one to three months.

    • Periodically (e.g., weekly for the first month, then monthly) evaluate the samples for changes in pH, viscosity, appearance, and odor.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of the O/W lotion.

experimental_workflow cluster_phase_prep Phase Preparation oil_phase 1. Prepare Oil Phase (A) - Weigh Lauric Acid, Cetyl Alcohol,  Caprylic/Capric Triglyceride, Tocopherol - Heat to 75-80°C emulsification 3. Emulsification - Add Oil Phase (A) to Water Phase (B) - Homogenize at 75-80°C oil_phase->emulsification water_phase 2. Prepare Water Phase (B) - Weigh Deionized Water, Glycerin - Heat to 75-80°C water_phase->emulsification neutralization 4. Neutralization (C) - Add 2-Amino-2-methyl-1-propanol - Mix at 75-80°C emulsification->neutralization cooling 5. Cooling - Cool emulsion with gentle stirring neutralization->cooling final_additions 6. Final Additions (D) - Add Preservatives below 40°C cooling->final_additions qc 7. Quality Control - Measure pH - Visual Inspection - Stability Testing final_additions->qc

Figure 1: Experimental workflow for O/W lotion preparation.

Signaling Pathways and Logical Relationships

The primary interaction described is a chemical neutralization reaction, which is a fundamental logical relationship in the formulation process. The following diagram illustrates this relationship.

neutralization_reaction lauric_acid Lauric Acid (Fatty Acid) reaction + lauric_acid->reaction amp 2-Amino-2-methyl-1-propanol (Amine Base) amp->reaction laurate_soap 2-Amino-2-methyl-1-propanol Laurate (Anionic Emulsifier - Soap) reaction->laurate_soap In-situ Neutralization

Figure 2: In-situ formation of the emulsifier.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Emulsions with Einecs 256-813-8 (Sorbitan Oleate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of emulsions formulated with Einecs 256-813-8, chemically known as Sorbitan Oleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for formulating stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in an emulsion?

This compound is the European Inventory of Existing Commercial Chemical Substances number for Sorbitan Oleate.[1][2] It is a nonionic surfactant and a highly effective water-in-oil (W/O) emulsifier.[2][3] Its lipophilic (oil-loving) nature makes it ideal for dispersing water droplets within a continuous oil phase.[4] Sorbitan Oleate is also frequently used as a co-emulsifier in combination with a high HLB (Hydrophilic-Lipophilic Balance) emulsifier, such as a polysorbate, to create stable oil-in-water (O/W) emulsions.[2]

Q2: What is the HLB value of Sorbitan Oleate and why is it important?

Sorbitan Oleate has a low HLB value of 4.3.[2][4] The HLB value indicates the balance of the size and strength of the hydrophilic (water-loving) and lipophilic (oil-loving) groups of a surfactant. Emulsifiers with low HLB values (typically 3-6) are more soluble in oil and are best suited for creating water-in-oil (W/O) emulsions. Conversely, high HLB emulsifiers (8-18) are more water-soluble and are used for oil-in-water (O/W) emulsions. The correct HLB of the emulsifier system is critical for the formation and stability of the desired emulsion type.

Q3: What are the typical concentrations of Sorbitan Oleate used in emulsions?

The concentration of Sorbitan Oleate can vary depending on the specific formulation, including the oil phase composition and the desired viscosity. However, a general guideline for its use in creams and lotions is between 2% and 10%.[2] Lower concentrations tend to produce lighter textures, while higher concentrations result in richer, more viscous emulsions.[2]

Q4: What are the common signs of instability in emulsions formulated with Sorbitan Oleate?

Common signs of emulsion instability include:

  • Creaming: The rising of the dispersed phase droplets to the top of the emulsion, forming a concentrated layer. This is often reversible by gentle shaking.

  • Coalescence: The merging of small droplets to form larger ones. This is an irreversible process that eventually leads to complete phase separation.

  • Flocculation: The clumping together of dispersed droplets without merging. This can be a precursor to coalescence and is sometimes reversible.

  • Phase Separation: The complete separation of the oil and water phases, which is an irreversible breakdown of the emulsion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Sorbitan Oleate-based emulsions.

Problem 1: The W/O emulsion separates into distinct oil and water layers shortly after preparation.

Probable CauseRecommended Solution
Insufficient Emulsifier Concentration Increase the concentration of Sorbitan Oleate in increments of 0.5% to 1.0% w/w. An inadequate amount of emulsifier will not sufficiently cover the surface of the dispersed water droplets, leading to coalescence.
Inadequate Homogenization Increase the homogenization speed or duration. Smaller droplet sizes, achieved through higher energy input, lead to more stable emulsions. For laboratory-scale preparations, consider using a high-shear homogenizer.
Incorrect Phase Ratio For W/O emulsions, the oil phase should be the external and larger phase. Ensure the water phase volume is not excessive. A typical starting point is a 70:30 or 80:20 oil-to-water ratio.
Temperature Mismatch During Emulsification Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before mixing. A significant temperature difference can lead to instability.

Problem 2: The O/W emulsion formulated with a Sorbitan Oleate/Polysorbate 80 blend is showing signs of creaming.

Probable CauseRecommended Solution
Incorrect Emulsifier Ratio (HLB) The required HLB of the oil phase may not be met by the current emulsifier blend. Adjust the ratio of Sorbitan Oleate (low HLB) to Polysorbate 80 (high HLB) to achieve the optimal HLB for your specific oil phase. You may need to experimentally determine the optimal ratio.
Low Viscosity of the Continuous Phase Increase the viscosity of the continuous (water) phase by adding a thickening agent or stabilizer such as xanthan gum or carbomer. A more viscous external phase slows down the movement of the dispersed oil droplets, thus reducing creaming.
Large Droplet Size Similar to W/O emulsions, larger droplets in an O/W emulsion will cream faster. Optimize the homogenization process to reduce the average droplet size.

Problem 3: The final emulsion has a much lower viscosity than expected.

Probable CauseRecommended Solution
Low Internal Phase Volume The viscosity of an emulsion is often influenced by the volume of the dispersed phase. For a W/O emulsion, increasing the water phase volume (while maintaining stability) can increase viscosity.
Choice of Oil Phase Components The type of oil used can significantly impact the final viscosity. Oils with higher intrinsic viscosity will contribute to a more viscous emulsion.
Insufficient Thickening of the Continuous Phase For O/W emulsions, the viscosity is primarily controlled by the water phase. Incorporate appropriate hydrocolloids or polymers to achieve the desired viscosity.

Data Presentation

Table 1: Effect of Sorbitan Oleate Concentration on the Stability of a W/O Emulsion

Sorbitan Oleate Conc. (% w/w)Oil/Water RatioMean Particle Size (nm)Polydispersity Index (PDI)Stability after 24h (Visual)
2.070/308500.65Phase Separation
3.570/304500.42Slight Creaming
5.070/302800.25Stable
6.570/302500.21Stable

Note: This data is illustrative and the actual results may vary depending on the specific oil phase and processing conditions.

Table 2: Influence of Polysorbate 80 / Sorbitan Oleate Ratio on the Stability of an O/W Emulsion

Polysorbate 80 (% w/w)Sorbitan Oleate (% w/w)Calculated HLBMean Particle Size (nm)Stability after 24h (Visual)
4.01.012.8550Creaming
3.51.511.7320Stable
3.02.010.6350Stable
2.52.59.7480Slight Coalescence

Note: This data is illustrative. The optimal HLB depends on the specific oil phase used.

Experimental Protocols

Protocol 1: Preparation of a Stable Water-in-Oil (W/O) Emulsion

  • Phase Preparation:

    • Oil Phase: Weigh the required amounts of the oil phase components and Sorbitan Oleate into a beaker.

    • Water Phase: In a separate beaker, weigh the water and any water-soluble components.

  • Heating: Heat both phases separately to 75°C in a water bath.

  • Emulsification:

    • Slowly add the water phase to the oil phase while stirring with a standard overhead stirrer.

    • Once all the water phase has been added, homogenize the mixture using a high-shear homogenizer at 5000-10000 rpm for 5-10 minutes.

  • Cooling: Continue gentle stirring while the emulsion cools down to room temperature.

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small amount of the emulsion with the continuous phase (e.g., the oil used in the formulation for a W/O emulsion) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the temperature of the DLS instrument to 25°C and allow it to equilibrate.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the measurement.

    • Acquire at least three replicate measurements for each sample.

  • Data Analysis: Analyze the data to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI).

Protocol 3: Accelerated Aging Study

  • Sample Preparation: Prepare a sufficient quantity of the emulsion and package it in the final intended containers.

  • Initial Analysis: Perform initial analysis on a control sample kept at room temperature. This should include visual observation, particle size analysis, and viscosity measurement.

  • Stress Conditions: Place the test samples in a stability chamber at an elevated temperature, typically 40°C or 50°C.

  • Time Points: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from the chamber and allow it to return to room temperature.

  • Analysis: Perform the same set of analyses as the initial assessment and compare the results to the control sample. Significant changes in particle size, viscosity, or appearance indicate potential long-term instability.

Mandatory Visualizations

Troubleshooting_Workflow start Emulsion Instability Observed (Phase Separation, Creaming, etc.) q1 What type of emulsion is it? start->q1 q2_wo Is phase separation occurring? q1->q2_wo W/O q2_ow Is creaming observed? q1->q2_ow O/W wo_path Water-in-Oil (W/O) ow_path Oil-in-Water (O/W) s1_wo Increase Sorbitan Oleate concentration. Optimize homogenization (speed/time). Adjust oil/water ratio. q2_wo->s1_wo Yes q3_wo Is the viscosity too low? q2_wo->q3_wo No s2_wo Increase internal (water) phase volume. Use a higher viscosity oil. q3_wo->s2_wo Yes s1_ow Adjust Polysorbate/Sorbitan Oleate ratio. Increase viscosity of the water phase. Optimize homogenization. q2_ow->s1_ow Yes q3_ow Is the emulsion breaking? q2_ow->q3_ow No s2_ow Verify the required HLB of the oil phase. Check for incompatible ingredients. q3_ow->s2_ow Yes

Caption: Troubleshooting workflow for emulsion instability.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis prep1 Weigh Oil and Water Phases prep2 Heat Phases to 75°C prep1->prep2 prep3 Combine and Homogenize prep2->prep3 prep4 Cool to Room Temperature prep3->prep4 analysis1 Visual Observation prep4->analysis1 analysis2 Particle Size Analysis (DLS) prep4->analysis2 analysis3 Accelerated Aging prep4->analysis3

References

Technical Support Center: Optimizing 2-Amino-2-Methyl-1-Propanol Laurate for Maximum Antimicrobial Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the antimicrobial effects of 2-amino-2-methyl-1-propanol laurate (AMPL).

Disclaimer: 2-amino-2-methyl-1-propanol laurate is a formulation where the antimicrobial activity is primarily attributed to the laurate component (lauric acid). The information provided is based on the known antimicrobial properties of lauric acid and its derivatives.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of antimicrobial action for 2-amino-2-methyl-1-propanol laurate?

The primary antimicrobial action of AMPL is attributed to the laurate molecule, a medium-chain fatty acid. Lauric acid is known to disrupt the cell membranes of microorganisms.[1][2][3][4] This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[3][5][6] The amphipathic nature of lauric acid allows it to integrate into the lipid bilayer, causing destabilization.[3]

2. What is the typical spectrum of antimicrobial activity for laurate-based compounds?

Lauric acid and its derivatives generally exhibit the strongest activity against Gram-positive bacteria.[1][2][7] Their efficacy against Gram-negative bacteria is often limited due to the protective outer membrane of these organisms.[7] However, formulations can be optimized to broaden the spectrum of activity. Lauric acid has also demonstrated activity against certain fungi and enveloped viruses.[1][2][4]

3. What is the role of 2-amino-2-methyl-1-propanol (AMP) in the formulation?

In an AMPL formulation, 2-amino-2-methyl-1-propanol can serve multiple functions. It can act as a base to form a salt with lauric acid, potentially improving its solubility and stability in aqueous solutions. Additionally, AMP is a well-known buffering agent, which can help maintain the desired pH of the formulation, a critical factor for both antimicrobial efficacy and stability.

4. How does pH affect the antimicrobial activity of AMPL?

The pH of the formulation is a critical factor. The antimicrobial activity of fatty acids like lauric acid is often higher in acidic environments. This is because a lower pH increases the concentration of the protonated (uncharged) form of the fatty acid, which can more easily penetrate the bacterial cell membrane.

Troubleshooting Guides

Issue 1: Sub-optimal or No Antimicrobial Activity Observed
Possible Cause Troubleshooting Steps
Concentration Too Low Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your target microorganisms. Ensure the working concentration is at or above the MIC/MBC.
Inappropriate pH of the Medium/Formulation Measure the pH of your experimental setup. Adjust the pH to a more acidic range (e.g., pH 5-6) to see if efficacy improves, as lauric acid's activity is often enhanced at lower pH.
Target Microorganism is Gram-Negative Lauric acid is generally less effective against Gram-negative bacteria.[7] Consider combination therapy with a membrane permeabilizer or another antimicrobial agent with activity against Gram-negatives.
Formulation Instability Visually inspect the formulation for precipitation or phase separation. Ensure complete dissolution of AMPL. Consider adjusting solvent or adding stabilizing excipients.
High Protein Content in Medium Proteins in the experimental medium can bind to fatty acids, reducing their effective concentration. Quantify and consider the impact of protein binding in your assay.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Inoculum Preparation Standardize the growth phase and final concentration of the microbial inoculum for each experiment.
Inconsistent pH Prepare fresh buffers for each experiment and verify the pH before use.
Stock Solution Degradation Prepare fresh stock solutions of AMPL regularly and store them under appropriate conditions (e.g., protected from light, at 4°C for short-term storage).
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate concentrations.
Issue 3: Cytotoxicity Observed in Host Cell Lines
Possible Cause Troubleshooting Steps
Concentration Too High Determine the cytotoxic concentration (CC50) for your host cell lines. Optimize the AMPL concentration to be effective against microbes while remaining below the cytotoxic threshold for host cells.
Off-Target Effects of the Formulation Evaluate the cytotoxicity of the individual components (lauric acid and AMP) and the vehicle to identify the source of toxicity.
pH of the Formulation Ensure the pH of the final formulation is within a physiologically acceptable range for the host cells.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Lauric Acid Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive156[5][6]
Streptococcus pneumoniaeGram-positiveDilution factor 1:100000[7]
Propionibacterium acnesGram-positive1.95[8]
Escherichia coliGram-negativeResistant at low concentrations[7]
Salmonella spp.Gram-negativeResistant at low concentrations[7]

Note: The MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of AMPL Stock Solution: Prepare a stock solution of AMPL in a suitable solvent (e.g., DMSO or ethanol) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium to each well.

  • Serial Dilutions: Add 100 µL of the AMPL stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the growth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no AMPL) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is the lowest concentration of AMPL that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Perform MIC Assay: Following the completion of the MIC assay, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto an agar plate containing a suitable growth medium.

  • Incubation: Incubate the agar plate under appropriate conditions until colonies are visible in the control spots.

  • Determining MBC: The MBC is the lowest concentration of AMPL that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental_Workflow Experimental Workflow for Antimicrobial Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Further Steps prep_ampl Prepare AMPL Stock Solution mic_assay Perform Broth Microdilution (MIC Assay) prep_ampl->mic_assay prep_inoculum Prepare Microbial Inoculum prep_inoculum->mic_assay determine_mic Determine MIC mic_assay->determine_mic mbc_assay Perform Plate Count (MBC Assay) determine_mbc Determine MBC mbc_assay->determine_mbc determine_mic->mbc_assay cytotoxicity_assay Cytotoxicity Assay determine_mic->cytotoxicity_assay determine_mbc->cytotoxicity_assay formulation_optimization Formulation Optimization cytotoxicity_assay->formulation_optimization

Caption: Workflow for determining antimicrobial efficacy.

Mechanism_of_Action Proposed Antimicrobial Mechanism of Laurate cluster_laurate Laurate Molecule cluster_membrane Bacterial Cell Membrane cluster_outcome Outcome laurate Laurate membrane_integration Integration into Lipid Bilayer laurate->membrane_integration intercalates membrane_destabilization Membrane Destabilization membrane_integration->membrane_destabilization increased_permeability Increased Permeability membrane_destabilization->increased_permeability leakage Leakage of Cytoplasmic Contents increased_permeability->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of laurate's antimicrobial action.

References

Technical Support Center: Troubleshooting Phase Separation in Lauric Acid Amino Alcohol Salt Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering phase separation in formulations containing lauric acid and amino alcohol salts. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the common causes of phase separation in my lauric acid amino alcohol salt formulation?

Phase separation in these formulations, which are essentially soaps or emulsified systems, is a common indicator of instability. The primary causes often revolve around three key factors: improper pH, temperature fluctuations, and incorrect component concentrations. Emulsions are thermodynamically unstable systems, and maintaining a stable, homogenous formulation requires careful control over these parameters.

Troubleshooting Steps:

  • Verify Formulation pH: The pH is critical as it dictates the extent of the acid-base reaction between lauric acid and the amino alcohol. An incorrect pH can lead to a significant population of unreacted (and less water-soluble) lauric acid or free amino alcohol, disrupting the stability of the formulation.

  • Assess Temperature Control: Temperature influences the solubility of all components and the overall viscosity of the formulation. Both high and low temperatures can induce phase separation.

  • Review Component Ratios: The molar ratio of lauric acid to the amino alcohol is crucial. An excess of either component can lead to the presence of unreacted species that may not be soluble in the formulation, causing separation.

  • Evaluate Mixing Procedure: Inadequate or improper mixing can result in a non-homogenous distribution of the salt, leading to localized areas of instability that can propagate through the formulation.

Q2: My formulation is cloudy and is starting to separate. How do I determine the cause and fix it?

Cloudiness, often referred to as the "cloud point," is an early indicator of phase separation, particularly in surfactant-based systems. It typically occurs when the formulation is heated to a temperature where the surfactant's solubility decreases.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting phase separation:

G start Phase Separation Observed check_ph Measure pH of Formulation start->check_ph ph_in_range Is pH within optimal range? check_ph->ph_in_range adjust_ph Adjust pH with Amino Alcohol or Lauric Acid ph_in_range->adjust_ph No check_temp Review Temperature during Formulation & Storage ph_in_range->check_temp Yes adjust_ph->check_ph temp_stable Was temperature stable and within the recommended range? check_temp->temp_stable optimize_temp Optimize Formulation and Storage Temperature temp_stable->optimize_temp No check_ratio Verify Molar Ratio of Lauric Acid to Amino Alcohol temp_stable->check_ratio Yes optimize_temp->check_temp ratio_correct Is the molar ratio correct? check_ratio->ratio_correct adjust_ratio Adjust Component Ratio ratio_correct->adjust_ratio No check_mixing Evaluate Mixing Procedure (Speed, Duration, Type) ratio_correct->check_mixing Yes adjust_ratio->check_ratio mixing_adequate Was mixing adequate? check_mixing->mixing_adequate optimize_mixing Optimize Mixing Protocol mixing_adequate->optimize_mixing No stable Stable Formulation mixing_adequate->stable Yes optimize_mixing->check_mixing

Caption: Troubleshooting workflow for phase separation.

Q3: What is the optimal pH for my lauric acid amino alcohol salt formulation, and how do I maintain it?

The optimal pH for a lauric acid amino alcohol salt formulation is typically slightly alkaline, in the range of 7.5 to 8.5. In this range, the lauric acid is sufficiently neutralized to form the soluble salt, but the pH is not so high as to cause hydrolysis of other formulation components.

Experimental Protocol for pH Optimization:

  • Preparation of a series of formulations: Prepare small-batch formulations with varying molar ratios of amino alcohol to lauric acid to achieve a pH range from 6.5 to 9.5.

  • pH Measurement: Use a calibrated pH meter to accurately measure the pH of each formulation at a controlled temperature.

  • Stability Assessment: Visually inspect the formulations for any signs of cloudiness or phase separation immediately after preparation and after a period of storage at controlled room temperature (e.g., 24 hours, 48 hours, and 1 week).

  • Determine Optimal pH: The formulation that remains clear and stable for the longest duration is considered to have the optimal pH.

pHObservation after 24 hoursStability
6.5Cloudy, slight separationUnstable
7.0Slightly hazyMarginal
7.5ClearStable
8.0ClearStable
8.5ClearStable
9.0Slightly hazyMarginal
9.5CloudyUnstable

Table 1: Example of pH effect on formulation stability.

To maintain the optimal pH, it is recommended to use a buffering agent if the formulation is complex and contains other components that might alter the pH over time.

Q4: How does temperature affect the stability of my formulation?

Temperature can have a significant impact on the stability of lauric acid amino alcohol salt formulations.

  • High Temperatures: Can decrease the solubility of the salt, leading to cloudiness and eventual phase separation (the cloud point phenomenon). High temperatures can also accelerate the degradation of other components.

  • Low Temperatures: Can cause the lauric acid or its salt to crystallize or precipitate out of the solution, leading to a cloudy or solidified appearance.

Experimental Protocol for Temperature Stability Study:

  • Prepare a stable formulation: Prepare a batch of the formulation at the optimal pH and component ratio.

  • Aliquot and store: Distribute the formulation into several sealed containers.

  • Incubate at different temperatures: Store the containers at a range of temperatures (e.g., 4°C, 25°C, 40°C, and 50°C).

  • Observe over time: Visually inspect the samples at regular intervals (e.g., 1, 3, 7, and 14 days) for any signs of phase separation, cloudiness, or crystallization.

TemperatureDay 1Day 3Day 7Day 14
4°CClearHazyCloudyPrecipitate
25°CClearClearClearClear
40°CClearClearHazyCloudy
50°CHazyCloudyPhase SeparationPhase Separation

Table 2: Example of temperature effect on formulation stability.

Q5: What is the correct molar ratio of lauric acid to amino alcohol?

The ideal molar ratio is typically 1:1, which ensures that the lauric acid is fully neutralized by the amino alcohol to form the salt. However, a slight excess of the amino alcohol (e.g., 1:1.05) can sometimes improve stability by ensuring complete neutralization of the fatty acid and helping to buffer the system. An excess of lauric acid should be avoided as it is poorly soluble in water and will likely cause phase separation.

Logical Relationship of Components:

The stability of the formulation is dependent on the successful formation of the lauric acid amino alcohol salt, which is governed by the acid-base equilibrium.

G cluster_reactants Reactants cluster_products Products lauric_acid Lauric Acid (R-COOH) (Poorly Water Soluble) salt Lauric Acid Amino Alcohol Salt (R-COO- +H3N-R') (Water Soluble) lauric_acid->salt Reacts with unstable Unstable Formulation (Phase Separation) lauric_acid->unstable Excess leads to amino_alcohol Amino Alcohol (R'-NH2) (Water Soluble) amino_alcohol->salt Reacts with amino_alcohol->unstable Significant excess can lead to stable Stable Formulation (Single Phase) salt->stable Leads to

Caption: Component relationships in the formulation.

By systematically addressing these common issues, researchers can effectively troubleshoot and resolve phase separation in their lauric acid amino alcohol salt formulations, leading to the development of stable and robust products.

"how to prevent hydrolysis of 2-amino-2-methyl-1-propanol laurate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-amino-2-methyl-1-propanol laurate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for 2-amino-2-methyl-1-propanol laurate?

A1: Hydrolysis is a chemical reaction where a water molecule breaks down another molecule. In the case of 2-amino-2-methyl-1-propanol laurate, an ester, hydrolysis cleaves the ester bond, resulting in the formation of lauric acid and 2-amino-2-methyl-1-propanol.[1][2] This degradation can lead to a loss of the compound's intended properties and efficacy, making its prevention critical in aqueous formulations.

Q2: What are the primary factors that influence the hydrolysis of this compound?

A2: The rate of hydrolysis is significantly affected by pH, temperature, and the presence of catalysts.[1] For 2-amino-2-methyl-1-propanol laurate, the amino group in the 2-amino-2-methyl-1-propanol moiety can act as an internal catalyst, influencing the pH-stability profile. Generally, ester hydrolysis is accelerated at both acidic and alkaline pH, with a region of maximum stability typically found in the mid-pH range. Higher temperatures also increase the rate of hydrolysis.

Q3: How does the amino group in 2-amino-2-methyl-1-propanol laurate specifically affect its stability?

A3: The amino group can participate in the hydrolysis reaction. In its unprotonated (free base) form, the nitrogen atom can act as an intramolecular nucleophile, attacking the ester carbonyl group and accelerating hydrolysis. In its protonated form (at lower pH), the amino group is less likely to participate in this way. This is why the pH of the solution is a critical factor in controlling the stability of this molecule.

Q4: What are the general strategies to prevent the hydrolysis of 2-amino-2-methyl-1-propanol laurate?

A4: Several strategies can be employed to minimize hydrolysis:

  • pH Control: Maintaining the aqueous solution at the pH of maximum stability is the most effective approach. This typically involves the use of buffering agents.

  • Temperature Control: Storing and handling the aqueous solution at lower temperatures can significantly slow down the rate of hydrolysis.

  • Use of Co-solvents: Reducing the water activity by including co-solvents such as propylene glycol or ethanol can decrease the rate of hydrolysis.

  • Exclusion of Moisture: For solid forms or concentrated liquids, protecting the product from atmospheric moisture is crucial.

  • Addition of Stabilizers: In some cases, specific chemical stabilizers can be used, but their compatibility with the final application must be carefully evaluated.

Q5: Are there any specific excipients that should be avoided in formulations containing 2-amino-2-methyl-1-propanol laurate?

A5: Excipients that can act as strong acids or bases should be used with caution as they can shift the pH of the formulation and accelerate hydrolysis. Additionally, excipients containing nucleophilic functional groups could potentially react with the ester. It is always recommended to perform compatibility studies with all formulation components.

Troubleshooting Guides

Issue: Rapid Degradation of 2-Amino-2-Methyl-1-Propanol Laurate in an Aqueous Formulation

This guide will help you identify the potential causes of rapid degradation and provide solutions to improve the stability of your formulation.

Troubleshooting Workflow

troubleshooting_workflow start Start: Rapid Degradation Observed check_ph Measure pH of the Formulation start->check_ph ph_in_range Is pH within the optimal range (e.g., 4-6)? check_ph->ph_in_range adjust_ph Adjust pH with a suitable buffer system. ph_in_range->adjust_ph No check_temp Review Storage and Experimental Temperature ph_in_range->check_temp Yes monitor_stability Monitor Stability of the Optimized Formulation adjust_ph->monitor_stability temp_in_range Is the temperature controlled and minimized? check_temp->temp_in_range control_temp Implement temperature control (e.g., refrigeration). temp_in_range->control_temp No check_excipients Evaluate Formulation Excipients temp_in_range->check_excipients Yes control_temp->monitor_stability excipients_compatible Are all excipients compatible and non-catalytic? check_excipients->excipients_compatible reformulate Reformulate with alternative, inert excipients. excipients_compatible->reformulate No excipients_compatible->monitor_stability Yes reformulate->monitor_stability end End: Stability Improved monitor_stability->end

Caption: Troubleshooting workflow for addressing the rapid degradation of 2-amino-2-methyl-1-propanol laurate.

Quantitative Data on Factors Affecting Hydrolysis

The following table provides illustrative data on the stability of an amino alcohol ester at different pH values and temperatures. The data is based on the hydrolysis of procaine, a structurally similar compound, and general principles of ester hydrolysis. Actual values for 2-amino-2-methyl-1-propanol laurate may vary and should be determined experimentally.

pHTemperature (°C)Apparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
2.0251.5 x 10⁻⁶128
4.0252.0 x 10⁻⁷962
5.0251.0 x 10⁻⁷1925
6.0252.5 x 10⁻⁷770
8.0258.0 x 10⁻⁶24
10.0255.0 x 10⁻⁵3.8
5.0405.0 x 10⁻⁷385
5.0602.5 x 10⁻⁶77

Note: This data is illustrative and intended for educational purposes.

Experimental Protocols

Protocol: pH-Rate Profile Study for 2-Amino-2-Methyl-1-Propanol Laurate Hydrolysis

Objective: To determine the pH of maximum stability for 2-amino-2-methyl-1-propanol laurate in an aqueous solution.

Materials:

  • 2-amino-2-methyl-1-propanol laurate

  • Buffer solutions: pH 2, 3, 4, 5, 6, 7, 8, 9, and 10 (e.g., citrate, phosphate, borate buffers)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Constant temperature incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-amino-2-methyl-1-propanol laurate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Reaction Solutions:

    • For each pH value, pipette a known volume of the stock solution into a volumetric flask.

    • Add the corresponding buffer to dilute the stock solution to the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to not significantly affect the reaction kinetics.

  • Incubation:

    • Place the prepared solutions in a constant temperature incubator or water bath set to a specific temperature (e.g., 40°C or 60°C for accelerated studies).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each reaction solution.

    • Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further hydrolysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC to determine the concentration of the remaining 2-amino-2-methyl-1-propanol laurate.

    • Example HPLC Conditions:

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Determined by UV scan of the compound (e.g., 210 nm).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 2-amino-2-methyl-1-propanol laurate versus time for each pH.

    • The slope of the linear regression will be the negative of the apparent first-order rate constant (-k_obs).

    • Plot the log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability (the minimum of the curve).

Experimental Workflow Diagram

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_reaction Prepare Reaction Solutions (in different pH buffers) prep_stock->prep_reaction incubate Incubate at Constant Temperature prep_reaction->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction (Dilute with mobile phase) sample->quench hplc Analyze by HPLC quench->hplc analyze Data Analysis: Plot ln(C) vs. time Determine k_obs hplc->analyze ph_profile Plot log(k_obs) vs. pH analyze->ph_profile result Determine pH of Maximum Stability ph_profile->result

Caption: Workflow for the pH-rate profile study of 2-amino-2-methyl-1-propanol laurate.

Signaling Pathways and Logical Relationships

Hydrolysis of 2-Amino-2-Methyl-1-Propanol Laurate

The following diagram illustrates the chemical reaction of the hydrolysis of 2-amino-2-methyl-1-propanol laurate in the presence of water, which can be catalyzed by either acid (H⁺) or base (OH⁻).

hydrolysis_reaction ester 2-Amino-2-Methyl-1-Propanol Laurate acid Lauric Acid ester->acid Hydrolysis alcohol 2-Amino-2-Methyl-1-Propanol water Water (H₂O) water->alcohol catalyst Catalyst (H⁺ or OH⁻) catalyst->ester Accelerates

Caption: Chemical reaction of the hydrolysis of 2-amino-2-methyl-1-propanol laurate.

References

"adjusting pH for optimal performance of Einecs 256-813-8 as a surfactant"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amphoteric surfactant Einecs 256-813-8, commonly known as Cocamidopropyl Betaine (CAPB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the adjustment of pH for optimal performance of this compound.

Issue 1: Poor Foaming Performance After pH Adjustment

  • Question: I adjusted the pH of my Cocamidopropyl Betaine solution, and now it's producing significantly less foam. What could be the cause?

  • Answer: The foaming capability of Cocamidopropyl Betaine is influenced by pH. Optimal foaming is generally observed in the pH range of 6.0 to 8.0.[1][2] Outside of this range, particularly in highly acidic or highly alkaline conditions, the surfactant's effectiveness at creating and stabilizing foam can decrease.[2] At a low pH (below its isoelectric point of approximately 4.5-5.5), CAPB becomes predominantly cationic, which can affect its interaction with other components and its foaming properties. In strongly alkaline solutions, its anionic character dominates.

    Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to confirm the current pH of your solution.

    • Adjust pH to Optimal Range: If the pH is outside the 6.0-8.0 range, carefully adjust it back using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).

    • Consider Ionic Strength: The presence of salts can also impact foaming. High salt concentrations can sometimes suppress foam formation.

    • Evaluate Surfactant Concentration: Ensure the concentration of Cocamidopropyl Betaine is above its Critical Micelle Concentration (CMC).

Issue 2: Unexpected Changes in Viscosity

  • Question: After adjusting the pH of my formulation containing Cocamidopropyl Betaine, the viscosity has either significantly increased or decreased. Why is this happening?

  • Answer: Cocamidopropyl Betaine is often used as a viscosity modifier, and its effect is pH-dependent, especially in the presence of anionic surfactants. The interaction between the amphoteric CAPB and other charged species in your formulation changes with pH, which in turn affects the micellar structure and, consequently, the viscosity. In combination with anionic surfactants, a synergistic thickening effect is often observed in the neutral to slightly acidic pH range.

    Troubleshooting Steps:

    • Characterize pH-Viscosity Profile: If viscosity is a critical parameter, it is advisable to perform a pH sweep to map the viscosity of your specific formulation across a range of pH values.

    • Control Co-surfactant Interactions: Be mindful of the other surfactants in your formulation. The interaction between CAPB and anionic surfactants is a primary driver of viscosity changes.

    • Adjust Electrolyte Concentration: The addition of electrolytes like sodium chloride can also significantly influence the viscosity of CAPB-containing formulations.

Issue 3: Phase Separation or Precipitation

  • Question: My formulation containing this compound has become cloudy or has started to precipitate after I adjusted the pH. What is the cause?

  • Answer: Phase separation or precipitation upon pH adjustment can occur due to changes in the solubility of Cocamidopropyl Betaine or its interaction with other components in your formulation. At its isoelectric point (around pH 4.5-5.5), the net charge of the CAPB molecule is zero, which can lead to minimum solubility. Furthermore, in acidic conditions, the now cationic CAPB can interact with anionic polymers or other negatively charged species, potentially leading to the formation of insoluble complexes.

    Troubleshooting Steps:

    • Avoid the Isoelectric Point: If possible, formulate your system in a pH range that is sufficiently above or below the isoelectric point of CAPB.

    • Assess Component Compatibility: Review all components in your formulation for potential pH-dependent interactions. Anionic polymers are a common cause of precipitation with cationic surfactants.

    • Modify Order of Addition: In some cases, the order in which components are mixed and the pH is adjusted can prevent precipitation issues.

Frequently Asked Questions (FAQs)

General Properties and Performance

  • What is the optimal pH range for the general performance of this compound as a surfactant? While stable over a wide pH range, the optimal performance of Cocamidopropyl Betaine, particularly for foaming and mildness, is generally considered to be between pH 6.0 and 7.0.[1]

  • How does pH affect the charge of Cocamidopropyl Betaine? Cocamidopropyl Betaine is an amphoteric surfactant. In acidic solutions (below its isoelectric point), it is predominantly cationic. In alkaline solutions, it is anionic. Around its isoelectric point (approximately pH 4.5-5.5), it exists as a zwitterion with a net zero charge.

  • Does the Critical Micelle Concentration (CMC) of this compound change with pH? Yes, the CMC of amphoteric surfactants like Cocamidopropyl Betaine is influenced by pH. The exact change depends on the specific formulation, but generally, the CMC is lowest near the isoelectric point.

Formulation and Experimental Considerations

  • What should I use to adjust the pH of a solution containing this compound? Commonly used acids for pH reduction include citric acid and lactic acid. For increasing the pH, a dilute solution of sodium hydroxide is typically used. The choice of acid or base should be compatible with the other components of your formulation and the intended application.

  • Are there any known incompatibilities with other excipients when adjusting the pH of CAPB solutions? Yes, in acidic conditions where CAPB is cationic, it can be incompatible with anionic polymers (e.g., carbomers, acrylates copolymers) and high concentrations of anionic surfactants, which can lead to precipitation or loss of viscosity.

Data Presentation

Table 1: Effect of pH on the Performance of a Representative Amphoteric Surfactant (Illustrative Data)

pHPredominant ChargeSurface Tension (mN/m at 1 g/L)Foam Height (mm, initial)Foam Stability (%, after 5 min)
3.0Cationic3512085
5.0Zwitterionic (near pI)3214090
7.0Zwitterionic/Anionic3415095
9.0Anionic3613088

Note: This table provides illustrative data for a typical amphoteric surfactant. Actual values for this compound may vary depending on the specific experimental conditions, purity, and co-formulants.

Experimental Protocols

Protocol 1: pH Adjustment and Verification of a Surfactant Solution

  • Preparation of Reagents:

    • Prepare a 1% (w/v) stock solution of this compound in deionized water.

    • Prepare 0.1 M solutions of citric acid and sodium hydroxide for pH adjustment.

  • Initial pH Measurement:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Measure and record the initial pH of the surfactant solution.

  • pH Adjustment:

    • While stirring the surfactant solution gently with a magnetic stirrer, add the 0.1 M citric acid solution dropwise to decrease the pH or the 0.1 M sodium hydroxide solution to increase the pH.

    • Allow the solution to equilibrate for at least 5 minutes after each addition before measuring the pH.

    • Continue this process until the target pH is reached.

  • Final Verification:

    • Once the target pH is stable for 10-15 minutes, record the final pH value.

Protocol 2: Evaluation of Foaming Performance

  • Sample Preparation:

    • Prepare solutions of this compound at a fixed concentration (e.g., 1 g/L) at different pH values (e.g., 4, 6, 8, 10) following Protocol 1.

  • Foam Generation:

    • Take 50 mL of each test solution in a 250 mL graduated cylinder.

    • Close the cylinder and shake it vigorously for 30 seconds.

  • Measurement:

    • Immediately after shaking, place the cylinder on a flat surface and record the initial foam volume (total volume minus the liquid volume).

    • Record the foam volume again after 5 minutes to assess foam stability.

  • Calculation of Foam Stability:

    • Foam Stability (%) = (Foam volume at 5 min / Initial foam volume) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_eval Performance Evaluation prep_surfactant Prepare Surfactant Solution measure_initial_ph Measure Initial pH prep_surfactant->measure_initial_ph prep_reagents Prepare pH Adjustment Reagents adjust_ph Titrate with Acid/Base prep_reagents->adjust_ph measure_initial_ph->adjust_ph equilibrate Equilibrate Solution adjust_ph->equilibrate measure_final_ph Verify Final pH equilibrate->measure_final_ph eval_foaming Foaming Test measure_final_ph->eval_foaming eval_viscosity Viscosity Measurement measure_final_ph->eval_viscosity eval_stability Stability Assessment measure_final_ph->eval_stability

Caption: Experimental workflow for pH adjustment and performance evaluation.

troubleshooting_foaming start Poor Foaming Performance check_ph Is pH within optimal range (6.0-8.0)? start->check_ph adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_concentration Is surfactant concentration > CMC? check_ph->check_concentration Yes solution Foaming performance should improve adjust_ph->solution increase_concentration Increase surfactant concentration check_concentration->increase_concentration No check_salt Is ionic strength too high? check_concentration->check_salt Yes increase_concentration->solution reduce_salt Reduce salt concentration check_salt->reduce_salt Yes check_salt->solution No reduce_salt->solution

Caption: Troubleshooting guide for poor foaming performance.

References

Technical Support Center: Overcoming Solubility Challenges of CAS 50862-89-0

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine CAS Number: 50862-89-0

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with the cationic polymer, Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine (CAS 50862-89-0), and its hydrochloride salt (CAS 70893-01-5). This polymer finds applications in water treatment, adhesives, and chemical synthesis, where effective dissolution is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is CAS 50862-89-0 and what are its general properties?

A1: CAS 50862-89-0 refers to Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine. It is a cationic polymer with a high charge density.[1] It is also available as a hydrochloride salt under CAS number 70893-01-5.[1][2] While specific physical properties like melting and boiling points are not consistently available, its applications suggest it is processable in solution.[1]

Q2: I am having trouble dissolving this polymer in water. Is it soluble?

Q3: What other polar solvents can I try?

A3: Based on the solubility of the related compound 2-cyanoguanidine, which is somewhat soluble in methanol and ethanol[4], these solvents are reasonable alternatives to explore for the polymer. Dimethyl sulfoxide (DMSO) is another powerful polar aprotic solvent that is often effective for dissolving polymers.

Q4: Does temperature affect the solubility of this polymer?

A4: For many polymers, increasing the temperature can significantly improve solubility by increasing the kinetic energy of both the solvent and polymer molecules. Gentle heating of the solvent while attempting to dissolve the polymer is a recommended troubleshooting step. However, be cautious of potential degradation at high temperatures.

Q5: Can pH be adjusted to improve solubility?

A5: Given that this is a cationic polymer, the pH of the solvent can play a crucial role in its solubility. In acidic conditions (lower pH), the amine groups in the polymer backbone will be protonated, which can enhance its interaction with polar solvents like water and potentially increase solubility. Conversely, in basic conditions (higher pH), the polymer may become less soluble.

Troubleshooting Guides

Issue: Polymer does not dissolve in water at room temperature.

dot

start Start: Polymer suspension in water step1 Increase agitation (magnetic stirrer, vortex) start->step1 step2 Gently heat the solution (e.g., 40-60°C) step1->step2 step3 Gradually acidify the solution (e.g., with dilute HCl) step2->step3 end_success Polymer dissolves step3->end_success Success end_fail Polymer remains insoluble step3->end_fail Failure

Caption: Troubleshooting workflow for dissolving the polymer in water.

Issue: Polymer forms clumps or a gel-like substance.

This is a common issue with high molecular weight polymers. The outer layer of a particle can hydrate and swell, preventing the solvent from penetrating to the core.

dot

start Start: Polymer clumping step1 Slowly add polymer to vigorously agitated solvent start->step1 step2 Break up clumps mechanically (e.g., with a spatula or sonication) step1->step2 step3 Allow solution to stir for an extended period (several hours to overnight) step2->step3 end_success Homogeneous solution step3->end_success Success end_fail Clumps persist step3->end_fail Failure

Caption: Protocol to prevent and address polymer clumping.

Experimental Protocols

Protocol 1: General Method for Attempting Dissolution in a Polar Solvent
  • Solvent Selection: Choose a polar solvent (e.g., deionized water, ethanol, methanol, or DMSO).

  • Preparation: Place the desired volume of solvent in a clean beaker or flask with a magnetic stir bar.

  • Polymer Addition: While vigorously stirring the solvent, slowly and incrementally add the powdered polymer to the vortex. This helps to disperse the particles and prevent clumping.

  • Observation and Agitation: Continue stirring and observe for signs of dissolution. If the polymer does not dissolve readily, cover the container to prevent solvent evaporation and continue stirring for several hours.

  • Heating (Optional): If the polymer remains insoluble, gently heat the solution on a hot plate with stirring. Start with a low temperature (e.g., 40°C) and gradually increase if necessary. Monitor the solution closely for any changes in appearance.

  • pH Adjustment (for Aqueous Solutions): If using water as the solvent and the polymer is still not dissolved, try adjusting the pH. Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for any changes in solubility.

Protocol 2: Small-Scale Solubility Testing

To conserve material, it is advisable to perform small-scale solubility tests first.

  • Aliquot Solvents: In separate small, sealable vials, place a small, measured amount of the polymer (e.g., 1-5 mg).

  • Add Solvents: To each vial, add a small volume of a different polar solvent (e.g., 1 mL of water, ethanol, and DMSO).

  • Agitate: Securely cap the vials and agitate them using a vortex mixer or shaker at room temperature for several hours.

  • Observe: Visually inspect the vials for signs of dissolution (clarity of the solution).

  • Heating: If the polymer is not soluble at room temperature, place the vials in a heated shaker or water bath and observe any changes.

Data Summary

While specific quantitative solubility data for CAS 50862-89-0 is not available in the reviewed literature, the table below summarizes the known solubility of a related compound, 2-cyanoguanidine, which can serve as a preliminary guide.

SolventSolubility of 2-Cyanoguanidine
Hot WaterSoluble[4]
MethanolSomewhat Soluble[4]
EthanolSomewhat Soluble[4]
Nonpolar SolventsNot Soluble[4]

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general principles of polymer chemistry and available data on related compounds. Researchers should always perform their own experiments to determine the optimal dissolution conditions for their specific application and batch of CAS 50862-89-0. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

Technical Support Center: Enhancing the Thermal Stability of Lauric Acid with 2-Amino-2-Methyl-1-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the thermal stability of materials containing lauric acid and 2-amino-2-methyl-1-propanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and characterization of lauric acid stabilized with 2-amino-2-methyl-1-propanol, a formulation aimed at creating a shape-stabilized phase change material (PCM).

Issue 1: Inconsistent Melting and Freezing Behavior in DSC Analysis

  • Question: My Differential Scanning Calorimetry (DSC) thermograms show multiple, broad, or shifting peaks for the melting and freezing of the lauric acid composite. What could be the cause?

  • Answer: This issue can stem from several factors:

    • Incomplete Reaction: The reaction between the carboxylic acid group of lauric acid and the amine group of 2-amino-2-methyl-1-propanol may be incomplete, leading to a heterogeneous mixture of reactants and products.

    • Non-uniform Dispersion: The lauric acid may not be uniformly dispersed within the 2-amino-2-methyl-1-propanol matrix, resulting in domains with different thermal properties.

    • Inappropriate Heating/Cooling Rate: The heating and cooling rates used in the DSC analysis might be too fast, not allowing the material to reach thermal equilibrium.[1] For DSC measurements of PCMs, using different heating rates can help in understanding the thermal behavior of the material.[1]

    • Sample Preparation: The sample size and packing in the DSC pan can significantly affect the results.[2] A poorly packed sample can lead to poor thermal contact and broad peaks.

Troubleshooting Steps:

  • Optimize Synthesis: Ensure the reaction between lauric acid and 2-amino-2-methyl-1-propanol goes to completion. This may involve adjusting the reaction temperature, time, or using a catalyst.

  • Improve Dispersion: Employ high-shear mixing or sonication during the synthesis to ensure a uniform dispersion of lauric acid.

  • Adjust DSC Parameters: Use a slower heating and cooling rate (e.g., 2-5 °C/min) to allow for better resolution of thermal transitions.[1]

  • Standardize Sample Preparation: Use a consistent sample mass (typically 5-10 mg) and ensure it is well-sealed in the DSC pan with good thermal contact.

Issue 2: Lower Than Expected Latent Heat of Fusion

  • Question: The latent heat of fusion (enthalpy) of my composite material is significantly lower than that of pure lauric acid. Why is this happening?

  • Answer: A reduction in the latent heat of fusion is expected when lauric acid is incorporated into a matrix material. The matrix itself does not undergo a phase change in the same temperature range and thus contributes to the total mass but not the latent heat. However, a drastic reduction could indicate:

    • Low Lauric Acid Content: The proportion of lauric acid in the composite may be too low.

    • Chemical Degradation: Some of the lauric acid may have degraded during the synthesis process, especially if high temperatures were used.

    • Interfacial Interactions: Strong interactions between the lauric acid and the matrix can restrict the mobility of the lauric acid molecules, preventing them from crystallizing properly and thus reducing the latent heat.

Troubleshooting Steps:

  • Increase Lauric Acid Loading: Gradually increase the weight percentage of lauric acid in the composite, keeping in mind that this may affect the shape stability.

  • Control Synthesis Temperature: Ensure the synthesis temperature is kept below the degradation temperature of lauric acid. Thermogravimetric analysis (TGA) can be used to determine the degradation temperature.[3][4]

  • Characterize Interactions: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the chemical interactions between the lauric acid and the 2-amino-2-methyl-1-propanol matrix.

Issue 3: Premature Weight Loss in TGA Analysis

  • Question: My Thermogravimetric Analysis (TGA) curve shows significant weight loss at a temperature lower than the degradation temperature of pure lauric acid. What does this indicate?

  • Answer: Premature weight loss can be attributed to:

    • Residual Solvents or Water: The presence of unreacted starting materials, solvents, or moisture can lead to weight loss at lower temperatures.

    • Degradation of the Matrix: The 2-amino-2-methyl-1-propanol matrix may have a lower thermal stability than lauric acid.

    • Catalytic Degradation: The interaction between the lauric acid and the matrix might be promoting a degradation pathway that occurs at a lower temperature.

Troubleshooting Steps:

  • Ensure Complete Drying: Dry the sample thoroughly in a vacuum oven before TGA analysis to remove any volatile components.

  • Analyze Individual Components: Run TGA on the pure 2-amino-2-methyl-1-propanol to determine its degradation temperature.

  • Investigate Reaction Byproducts: Analyze the evolved gases during TGA using a coupled mass spectrometer to identify the degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for enhancing the thermal stability of lauric acid with 2-amino-2-methyl-1-propanol?

A1: The primary mechanism is shape stabilization. The reaction between the carboxylic acid of lauric acid and the amine of 2-amino-2-methyl-1-propanol can form a polymer-like matrix. This matrix encapsulates the lauric acid, preventing it from leaking out when it melts. This containment enhances the overall thermal stability and usability of the material as a PCM.

Q2: What are the expected phase change temperatures for lauric acid-based materials?

A2: Pure lauric acid has a melting point in the range of 43-46°C.[5] When combined with other fatty acids or encapsulated, the phase change temperature can be tailored. For instance, eutectic mixtures of lauric acid with myristic, palmitic, or stearic acid have melting temperatures ranging from 35.10°C to 39.29°C.[6][7]

Q3: How does the addition of 2-amino-2-methyl-1-propanol affect the thermal conductivity of lauric acid?

A3: Fatty acids like lauric acid generally have low thermal conductivity.[3] The addition of a polymer matrix may not significantly improve the thermal conductivity. To enhance thermal conductivity, the incorporation of high-conductivity fillers such as nanoparticles (e.g., SiO2, TiO2, CuO, ZnO) or carbon-based materials is often necessary.[8]

Q4: What is the importance of thermal cycling tests?

A4: Thermal cycling tests are crucial for evaluating the long-term reliability of a PCM.[6] These tests involve repeatedly melting and freezing the material to see if its thermal properties, such as the phase change temperature and latent heat of fusion, change over time.[3][6] A stable PCM should maintain its properties after a large number of cycles.

Q5: Are there any safety precautions to consider when working with 2-amino-2-methyl-1-propanol?

A5: Yes, 2-amino-2-methyl-1-propanol can cause skin and serious eye irritation. It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Quantitative Data

Table 1: Thermal Properties of Lauric Acid and its Eutectic Mixtures

MaterialMelting Temperature (°C)Latent Heat of Fusion (J/g)
Lauric Acid (Pure)43 - 46~183 - 190
Lauric Acid - Myristic Acid Eutectic35.10166.18
Lauric Acid - Palmitic Acid Eutectic37.15183.07
Lauric Acid - Stearic Acid Eutectic39.29189.50

(Data compiled from sources[5][7])

Experimental Protocols

Protocol 1: Synthesis of Shape-Stabilized Lauric Acid PCM

  • Melt Lauric Acid: In a reaction vessel, melt the required amount of lauric acid at 60°C with constant stirring.

  • Add 2-amino-2-methyl-1-propanol: Slowly add the desired weight percentage of 2-amino-2-methyl-1-propanol to the molten lauric acid while maintaining vigorous stirring.

  • Reaction: Increase the temperature to 80-90°C and allow the reaction to proceed for 2-4 hours to ensure the formation of the stabilizing matrix.

  • Cooling and Solidification: Pour the molten mixture into a mold and allow it to cool to room temperature to solidify.

  • Drying: Place the solidified composite in a vacuum oven at 50°C for 24 hours to remove any residual moisture or unreacted volatiles.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the composite material into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 10°C).

    • Heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 70°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same constant rate back to the initial temperature.

  • Data Analysis: Determine the melting and freezing temperatures (onset and peak) and the latent heat of fusion from the resulting thermogram.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dried composite material into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[3]

  • Data Analysis: Analyze the TGA curve (weight percent vs. temperature) to determine the onset of thermal degradation and the temperature at which significant weight loss occurs.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Melt_LA Melt Lauric Acid Add_AMP Add 2-amino-2-methyl-1-propanol Melt_LA->Add_AMP React React at 80-90°C Add_AMP->React Cool Cool and Solidify React->Cool Dry Vacuum Dry Cool->Dry DSC DSC Analysis Dry->DSC TGA TGA Analysis Dry->TGA FTIR FTIR Analysis Dry->FTIR Thermal_Props Determine Thermal Properties DSC->Thermal_Props Stability Assess Thermal Stability TGA->Stability Structure Analyze Chemical Structure FTIR->Structure troubleshooting_workflow Start Inconsistent DSC Results Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_DSC_Params Review DSC Parameters Start->Check_DSC_Params Incomplete_Reaction Incomplete Reaction? Check_Synthesis->Incomplete_Reaction Yes Non_Uniform Non-uniform Dispersion? Check_Synthesis->Non_Uniform No Heating_Rate Heating/Cooling Rate Too Fast? Check_DSC_Params->Heating_Rate Yes Sample_Prep Improper Sample Prep? Check_DSC_Params->Sample_Prep No Optimize_Synthesis Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Synthesis Improve_Mixing Improve Mixing/Sonication Non_Uniform->Improve_Mixing Reduce_Rate Use Slower Rate (2-5°C/min) Heating_Rate->Reduce_Rate Standardize_Prep Standardize Sample Mass/Packing Sample_Prep->Standardize_Prep End Consistent DSC Results Optimize_Synthesis->End Improve_Mixing->End Reduce_Rate->End Standardize_Prep->End

References

Technical Support Center: Method Refinement for Consistent Particle Size in Nanoemulsions with 2-Amino-2-Methyl-1-Propanol Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent particle size in nanoemulsions formulated with 2-amino-2-methyl-1-propanol (AMP) laurate. This system utilizes an in-situ neutralization reaction between lauric acid (the oil phase) and AMP (the neutralizing agent and co-emulsifier) to form the primary surfactant, 2-amino-2-methyl-1-propanol laurate.

Frequently Asked Questions (FAQs)

Q1: What is 2-amino-2-methyl-1-propanol laurate and how is it formed in the nanoemulsion?

A1: 2-amino-2-methyl-1-propanol laurate is an amine soap that functions as the primary surfactant in your nanoemulsion. It is formed in-situ through an acid-base reaction between lauric acid (a fatty acid that also serves as the oil phase) and 2-amino-2-methyl-1-propanol (AMP), a neutralizing amine.[1][2][3] This spontaneous formation at the oil-water interface is a key aspect of the low-energy emulsification method.

Q2: What are the critical factors influencing particle size in this nanoemulsion system?

A2: The final particle size of your nanoemulsion is a result of the interplay between formulation and process parameters. Key factors include:

  • Molar ratio of AMP to lauric acid: This determines the extent of neutralization and the amount of surfactant formed.

  • Concentration of oil phase (lauric acid): Higher oil content generally requires more surfactant to maintain a small particle size.

  • Concentration of the aqueous phase: The water content influences the self-assembly of the surfactant.

  • pH of the aqueous phase: The pH affects the ionization state of both the lauric acid and AMP, which is critical for the in-situ reaction and emulsion stability.[4]

  • Homogenization parameters: For high-energy methods, the pressure, duration, and number of passes through a homogenizer are crucial.[5]

  • Process temperature: Temperature can affect the viscosity of the phases and the kinetics of the neutralization reaction.[6][7]

  • Presence of a co-surfactant: A co-surfactant can enhance the flexibility of the interfacial film, leading to smaller particle sizes.[4][8]

Q3: What is a typical starting point for the molar ratio of AMP to lauric acid?

A3: A good starting point is a 1:1 molar ratio of AMP to lauric acid to ensure complete neutralization of the fatty acid. However, you may need to optimize this ratio. An excess of AMP can increase the pH and potentially act as a co-surfactant, while an excess of lauric acid may lead to incomplete emulsification and larger particle sizes.

Q4: What is the role of a co-surfactant and should I use one?

A4: A co-surfactant is an amphiphilic molecule that positions itself at the oil-water interface alongside the primary surfactant.[4][9] It can increase the fluidity of the interface, reduce interfacial tension, and improve the packing of the surfactant molecules, all of which contribute to the formation of smaller, more stable droplets.[8] Short-chain alcohols or glycols are commonly used as co-surfactants. Whether you need one depends on your desired particle size and the stability of your formulation. If you are struggling to achieve your target particle size, incorporating a co-surfactant is a recommended troubleshooting step.

Q5: What are the main mechanisms of instability in nanoemulsions?

A5: The two primary mechanisms of nanoemulsion instability are Ostwald ripening and coalescence.[4][8]

  • Ostwald ripening is the process where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on larger droplets. This leads to an increase in the average particle size over time.[4][10][11]

  • Coalescence is the merging of two or more droplets to form a single larger droplet. This is an irreversible process that also leads to an increase in particle size and eventual phase separation.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Large Particle Size

Possible Causes and Solutions

Potential Cause Recommended Action Rationale
Incomplete Neutralization Ensure a sufficient molar ratio of AMP to lauric acid (start with 1:1). Verify the pH of the final emulsion; it should be in the alkaline range to ensure the formation of the laurate salt.The formation of the 2-amino-2-methyl-1-propanol laurate surfactant is pH-dependent. Insufficient neutralization leads to a lower concentration of the surfactant at the oil-water interface.[4]
Insufficient Surfactant Concentration Increase the overall concentration of the AMP-laurate system while maintaining the desired oil-to-water ratio.A higher surfactant concentration provides better coverage of the oil droplets, preventing coalescence and leading to smaller particle sizes.[12]
Inadequate Homogenization Energy If using a high-pressure homogenizer, increase the homogenization pressure, the number of passes, or the processing time. For ultrasonication, increase the power or duration.Higher energy input creates smaller droplets by overcoming the interfacial tension more effectively.[5]
Suboptimal Process Temperature Optimize the temperature during homogenization. A slight increase in temperature can lower the viscosity of the oil phase, facilitating droplet breakup. However, excessive heat can destabilize the emulsion.Temperature affects the physical properties of the formulation components and the efficiency of the homogenization process.[6][7]
High Oil Phase Concentration Decrease the concentration of the lauric acid (oil phase) in the formulation.A lower oil-to-surfactant ratio makes it easier to form and stabilize small droplets.
Absence of a Co-surfactant Introduce a suitable co-surfactant (e.g., a short-chain alcohol or glycol) into the formulation. Optimize the surfactant-to-cosurfactant ratio.A co-surfactant can reduce interfacial tension and increase the flexibility of the interfacial film, promoting the formation of smaller droplets.[4][8]
Issue 2: Nanoemulsion Instability (Phase Separation, Creaming, or Sedimentation)

Possible Causes and Solutions

Potential Cause Recommended Action Rationale
Ostwald Ripening If lauric acid has some solubility in the aqueous phase, consider adding a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) to the oil phase.The presence of a highly insoluble component in the dispersed phase can reduce the driving force for Ostwald ripening.[4]
Droplet Coalescence Increase the surfactant concentration or add a co-surfactant to improve the stability of the interfacial film. Ensure complete neutralization to maximize the electrostatic repulsion between droplets.A robust and flexible interfacial film prevents droplets from merging upon collision.[8]
Incorrect pH Measure and adjust the pH of the aqueous phase before and after emulsification. The optimal pH range for amine soap stability is typically alkaline.The stability of the in-situ formed surfactant is highly dependent on the pH. A decrease in pH can lead to the protonation of the laurate and the breakdown of the emulsion.[4]
High Polydispersity Index (PDI) Optimize homogenization parameters to achieve a narrower particle size distribution (PDI < 0.2).A monodisperse system with a narrow size distribution is generally more stable against Ostwald ripening.[13]

Experimental Protocols

Protocol 1: High-Energy Homogenization Method

This method is suitable for producing nanoemulsions with very small and uniform particle sizes.

  • Preparation of the Oil Phase:

    • Melt lauric acid by heating it to approximately 50-60°C.

    • If using a co-surfactant, dissolve it in the molten lauric acid.

  • Preparation of the Aqueous Phase:

    • Dissolve 2-amino-2-methyl-1-propanol (AMP) in deionized water. The amount of AMP should be calculated to achieve the desired molar ratio with lauric acid (e.g., 1:1).

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., at 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer.

    • Set the desired pressure (e.g., 500-1500 bar) and number of passes (e.g., 3-5 cycles).

    • Collect the resulting nanoemulsion and cool it to room temperature.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the pH of the final nanoemulsion.

Protocol 2: Low-Energy (In-situ Neutralization) Method

This method relies on the spontaneous formation of the emulsion with gentle agitation.

  • Preparation of the Oil Phase:

    • Melt lauric acid by heating it to approximately 50-60°C.

    • If using a co-surfactant, dissolve it in the molten lauric acid.

  • Preparation of the Aqueous Phase:

    • Dissolve AMP in deionized water at the desired molar ratio to the lauric acid.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase with continuous, gentle magnetic stirring.

    • Observe the formation of a clear or translucent nanoemulsion as the neutralization reaction occurs at the interface.

    • Continue stirring for a specified period (e.g., 30-60 minutes) to ensure complete emulsification.

  • Cooling and Characterization:

    • Allow the nanoemulsion to cool to room temperature while stirring.

    • Measure the particle size, PDI, and pH.

Data Presentation

Table 1: Effect of Formulation Variables on Particle Size and PDI (Illustrative Data)

AMP:Lauric Acid Molar Ratio Oil Phase (%) Surfactant System (%) Co-surfactant (%) Particle Size (nm) PDI
0.8:11050250 ± 250.45
1:11050150 ± 150.25
1.2:11050130 ± 100.20
1:1550120 ± 120.18
1:110100100 ± 80.15
1:11052110 ± 100.17

Table 2: Effect of Process Variables on Particle Size and PDI (High-Energy Method - Illustrative Data)

Homogenization Pressure (bar) Number of Passes Process Temperature (°C) Particle Size (nm) PDI
500350180 ± 200.30
1000350130 ± 150.22
150035090 ± 100.18
1000150160 ± 180.28
1000550110 ± 120.19
1000360120 ± 130.20

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Characterization oil_phase Oil Phase (Lauric Acid + Co-surfactant) pre_emulsion Pre-emulsification (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase (Water + AMP) aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization High-Energy Input analysis Particle Size (DLS) PDI pH Measurement homogenization->analysis Troubleshooting_Logic cluster_formulation Formulation Check cluster_process Process Check start Inconsistent Particle Size? molar_ratio Check AMP:Lauric Acid Molar Ratio (1:1?) start->molar_ratio Yes end Consistent Particle Size start->end No concentration Review Surfactant Concentration molar_ratio->concentration cosurfactant Consider Adding a Co-surfactant concentration->cosurfactant homogenization Optimize Homogenization (Pressure, Time) cosurfactant->homogenization temperature Adjust Process Temperature homogenization->temperature ph_check Verify Final pH temperature->ph_check ph_check->end Optimized

References

Validation & Comparative

A Comparative Analysis of Einecs 256-813-8 and Other Fatty Acid Amine Salts as Emulsifiers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. This guide provides a comparative overview of Einecs 256-813-8, the salt of lauric acid and 2-amino-2-methyl-1-propanol, and other fatty acid amine salts as emulsifiers. While direct comparative quantitative data for this compound is not extensively available in published literature, this document outlines the key performance parameters and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Fatty acid amine salts are a versatile class of surfactants used across various industries, including pharmaceuticals, cosmetics, and agrochemicals, for their ability to stabilize emulsions.[1][2] Their performance is dictated by the interplay of the hydrophobic fatty acid chain and the hydrophilic amine headgroup. This compound, a salt formed from lauric acid and 2-amino-2-methyl-1-propanol, is an example of such an emulsifier. The salt of a related compound, iso-stearic acid and 2-amino-2-methyl-1-propanol, has been noted for its ability to form stable emulsions, suggesting the potential of the laurate salt in similar applications.

Comparative Performance of Fatty Acid Amine Salt Emulsifiers

The effectiveness of a fatty acid amine salt as an emulsifier is primarily evaluated based on its ability to create and maintain a stable emulsion. The key performance indicators include emulsion stability, droplet size and distribution, and the rheological properties of the emulsion. The structure of both the fatty acid and the amine component significantly influences these properties.

Table 1: Emulsion Stability of Various Fatty Acid Amine Salts (Illustrative Data)

EmulsifierFatty Acid Chain LengthAmine HeadgroupConcentration (% w/w)Centrifugation Stability (Phase Separation, %)Thermal Stability (45°C, 30 days)
This compoundC12 (Lauric Acid)2-Amino-2-methyl-1-propanol2.0< 5No significant change
Oleylamine AcetateC18:1 (Oleic Acid)Primary Amine2.0< 8Slight creaming
Stearyldimethylamine HClC18 (Stearic Acid)Tertiary Amine2.0< 3No significant change
Cocamidopropyl BetaineC8-C18 (Coconut Oil)Quaternary Ammonium2.0< 2No significant change

Table 2: Droplet Size of Oil-in-Water Emulsions Stabilized by Fatty Acid Amine Salts (Illustrative Data)

EmulsifierConcentration (% w/w)Mean Droplet Size (d, nm)Polydispersity Index (PDI)
This compound2.01800.25
Oleylamine Acetate2.02500.35
Stearyldimethylamine HCl2.01500.20
Cocamidopropyl Betaine2.01200.18

Table 3: Rheological Properties of Oil-in-Water Emulsions Stabilized by Fatty Acid Amine Salts (Illustrative Data)

EmulsifierConcentration (% w/w)Viscosity (cP at 10 s⁻¹)Shear Thinning Behavior
This compound2.0350Moderate
Oleylamine Acetate2.0280Low
Stearyldimethylamine HCl2.0450High
Cocamidopropyl Betaine2.0550High

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion can be prepared as follows:

  • Aqueous Phase Preparation: Dissolve the fatty acid amine salt emulsifier in deionized water at the desired concentration (e.g., 2% w/w). Heat to 60°C to ensure complete dissolution.

  • Oil Phase Preparation: Heat the oil phase (e.g., mineral oil, soybean oil) to 60°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes using a high-shear homogenizer.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Emulsion_Preparation cluster_aqueous Aqueous Phase cluster_oil Oil Phase cluster_emulsification Emulsification A1 Dissolve Emulsifier in Water A2 Heat to 60°C A1->A2 E1 Combine Phases A2->E1 O1 Heat Oil to 60°C O1->E1 E2 High-Shear Homogenization (10,000 rpm, 5-10 min) E1->E2 C Cool to Room Temperature E2->C

Caption: Workflow for the preparation of an oil-in-water emulsion.

Emulsion Stability Assessment

a) Centrifugation:

  • Place 10 mL of the emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.[3]

  • Measure the height of any separated layers (e.g., cream, serum).

  • Calculate the percentage of phase separation.

b) Thermal Stability:

  • Store the emulsion in a sealed container at an elevated temperature (e.g., 45°C) for a specified period (e.g., 30 days).

  • Visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals.

Emulsion_Stability_Assessment cluster_centrifugation Centrifugation Method cluster_thermal Thermal Stability Method start Emulsion Sample C1 Place 10 mL in Tube start->C1 T1 Store at 45°C start->T1 C2 Centrifuge (3000 rpm, 30 min) C1->C2 C3 Measure Phase Separation C2->C3 T2 Visual Inspection over 30 days T1->T2

Caption: Experimental workflow for assessing emulsion stability.

Droplet Size Analysis

Dynamic Light Scattering (DLS):

  • Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Place the diluted sample in a cuvette.

  • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

  • Perform the measurement to obtain the mean droplet size and polydispersity index (PDI).[4][5][6][7]

DLS_Workflow S1 Dilute Emulsion S2 Place in Cuvette S1->S2 S3 Temperature Equilibration S2->S3 S4 DLS Measurement S3->S4 S5 Data Analysis: Mean Size & PDI S4->S5

Caption: Workflow for droplet size analysis using Dynamic Light Scattering.

Rheological Characterization
  • Use a rotational rheometer with a cone-plate or parallel-plate geometry.[8]

  • Load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Perform a steady-state flow sweep by varying the shear rate (e.g., from 0.1 to 100 s⁻¹) at a constant temperature (e.g., 25°C).[9]

  • Record the viscosity as a function of the shear rate to determine the flow behavior of the emulsion.

Rheology_Workflow R1 Load Sample on Rheometer R2 Set Temperature (25°C) R1->R2 R3 Perform Shear Rate Sweep (0.1 - 100 s⁻¹) R2->R3 R4 Record Viscosity vs. Shear Rate R3->R4 R5 Analyze Flow Behavior R4->R5

Caption: Workflow for the rheological characterization of emulsions.

Structure-Performance Relationships

The emulsifying performance of fatty acid amine salts is intrinsically linked to their molecular structure:

  • Fatty Acid Chain Length: Longer hydrocarbon chains generally lead to increased hydrophobicity, which can affect the emulsifier's affinity for the oil phase and the overall stability of the emulsion. Saturated fatty acids, like lauric acid, tend to form more rigid interfacial films compared to their unsaturated counterparts.

  • Amine Headgroup: The structure of the amine (primary, secondary, tertiary, or quaternary) and the nature of the counter-ion influence the emulsifier's charge, solubility, and interaction with the aqueous phase. The steric bulk of the amine headgroup can also play a role in preventing droplet coalescence. The 2-amino-2-methyl-1-propanol in this compound provides a primary amine with some steric hindrance from the methyl groups.

Conclusion

References

"validating the antimicrobial efficacy of CAS 50862-89-0 against standard bacterial strains"

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of available data on the antimicrobial properties of CAS 50862-89-0, a 1:1 compound of lauric acid and 2-amino-2-methylpropan-1-ol, reveals a notable absence of direct efficacy studies against standard bacterial strains. While the antimicrobial activity of lauric acid is well-documented, extensive searches have yielded no publicly available data on the specific compound CAS 50862-89-0, nor on the intrinsic antimicrobial effects of 2-amino-2-methylpropan-1-ol alone. One study has indicated the use of 2-amino-2-methylpropan-1-ol in the synthesis of novel antimicrobial agents, but does not provide efficacy data for the standalone substance[1].

This guide, therefore, focuses on the known antimicrobial properties of lauric acid as a key component of CAS 50862-89-0 and provides a comparative analysis against other common antimicrobial agents. The information presented is intended for researchers, scientists, and drug development professionals to understand the potential antimicrobial profile of this compound's primary active component.

Antimicrobial Profile of Lauric Acid

Lauric acid, a medium-chain fatty acid, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability and eventual cell death.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of lauric acid and other antimicrobial agents against common standard bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Lauric Acid 128 - 256 µg/mL>512 µg/mL>512 µg/mL
Triclosan 0.125 - 2 µg/mL0.03 - 0.5 µg/mL128 - >1024 µg/mL
Benzalkonium Chloride 1 - 4 µg/mL16 - 64 µg/mL64 - 256 µg/mL
Chlorhexidine 1 - 4 µg/mL4 - 16 µg/mL32 - 128 µg/mL

Note: The MIC values for lauric acid are based on available research. The efficacy against Gram-negative bacteria is generally lower due to the protective outer membrane of these organisms. Data for comparator agents is compiled from various sources.

Experimental Protocols

To ensure standardized and reproducible results when evaluating the antimicrobial efficacy of a compound like CAS 50862-89-0, established protocols should be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the standard bacterial strain.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., CAS 50862-89-0) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial efficacy of a test compound.

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Strain Culture C Serial Dilution A->C Standardized Inoculum B Test Compound Preparation B->C Stock Solution D Inoculation C->D E Incubation D->E F Data Collection (Visual/Spectrophotometric) E->F G MIC Determination F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by CAS 50862-89-0 are unknown due to the lack of research, the primary mechanism of its active component, lauric acid, is the disruption of the bacterial cell membrane. The interaction of lauric acid with the lipid bilayer leads to increased membrane fluidity and permeability, causing leakage of intracellular components and ultimately, cell death. The potential contribution of 2-amino-2-methylpropan-1-ol to this process, or any synergistic effects, remains to be investigated.

The diagram below illustrates the proposed mechanism of action for lauric acid.

G Proposed Mechanism of Action of Lauric Acid cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption LauricAcid Lauric Acid LauricAcid->Membrane Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Lauric acid's disruption of the bacterial cell membrane.

References

A Comparative Analysis of Surfactant Properties: 2-Amino-2-methyl-1-propanol Laurate vs. Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and formulation scientists on the surfactant properties of the specialty amine soap, 2-amino-2-methyl-1-propanol laurate, in comparison to the widely used anionic surfactant, sodium lauryl sulfate.

In the realm of surfactant chemistry, the selection of an appropriate surface-active agent is paramount to the performance and stability of a vast array of products, from pharmaceuticals to industrial cleaners. This guide provides a detailed comparison of the surfactant properties of 2-amino-2-methyl-1-propanol laurate, an amine soap, and sodium lauryl sulfate (SLS), a well-characterized anionic surfactant.

While sodium lauryl sulfate is one of the most extensively studied and utilized surfactants, publicly available experimental data on the specific surfactant properties of 2-amino-2-methyl-1-propanol laurate is limited. Therefore, this comparison will present established data for sodium lauryl sulfate alongside a theoretical and qualitative analysis of 2-amino-2-methyl-1-propanol laurate, based on the known characteristics of its constituent components: 2-amino-2-methyl-1-propanol (AMP) and lauric acid.

General Surfactant Characteristics

Sodium Lauryl Sulfate (SLS) is an anionic surfactant renowned for its excellent detergency, high foaming power, and effective emulsification properties.[1][2] It is synthesized from lauryl alcohol, which can be derived from petroleum or natural sources like coconut or palm kernel oil.[3][4] Its molecular structure consists of a 12-carbon alkyl chain (the hydrophobic tail) and a sulfate group (the hydrophilic head).[5] This structure allows it to effectively reduce the surface tension of water, enabling the removal of dirt, oil, and grease.[1][6]

2-Amino-2-methyl-1-propanol Laurate is an amine soap, which is a type of cationic or amphoteric surfactant depending on the pH. It is formed through the neutralization reaction of 2-amino-2-methyl-1-propanol (AMP), an amino alcohol, with lauric acid, a fatty acid. In this structure, the laurate portion forms the hydrophobic tail, while the amino alcohol group provides the hydrophilic head. 2-amino-2-methyl-1-propanol itself is primarily used as a pH adjuster and in the synthesis of other chemicals.[7][8] The resulting amine soap would be expected to exhibit surface-active properties, though its performance characteristics are not as widely documented as those of SLS.

Quantitative Comparison of Surfactant Properties

The following table summarizes key quantitative data for sodium lauryl sulfate. Due to the lack of available experimental data for 2-amino-2-methyl-1-propanol laurate, its corresponding properties are listed as "Data not available."

PropertySodium Lauryl Sulfate (SLS)2-Amino-2-methyl-1-propanol Laurate
Chemical Formula C₁₂H₂₅NaO₄SC₁₆H₃₅NO₃
Molecular Weight 288.38 g/mol 289.46 g/mol
Surfactant Type Anionic[1]Cationic/Amphoteric (pH-dependent)
Critical Micelle Concentration (CMC) ~8.2 mM in water at 25°C[9]Data not available
Surface Tension at CMC ~38-40 mN/mData not available
Appearance White to off-white powder or paste[1]Data not available
Solubility Soluble in water[1]Expected to be soluble in water

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize surfactant properties. These protocols are general and can be applied to both surfactants discussed.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.

Methodology:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the point of inflection, where the slope of the curve changes, is identified as the Critical Micelle Concentration (CMC).

Evaluation of Foaming Ability (Ross-Miles Method)

Objective: To assess the volume and stability of foam produced by a surfactant solution.

Methodology:

  • Solution Preparation: A standard concentration of the surfactant solution is prepared.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a defined height into a larger volume of the same solution in a graduated cylinder, generating foam.

  • Initial Foam Height Measurement: The initial height of the foam generated is immediately measured.

  • Foam Stability Measurement: The height of the foam is measured again after a specified time interval (e.g., 5 minutes) to assess its stability.

  • Comparison: The initial foam height and the foam stability (as a percentage of the initial height) are used to compare the foaming properties of different surfactants.

Visualizations

Structural Comparison of Surfactants

G cluster_sls Sodium Lauryl Sulfate (Anionic) cluster_amp_laurate 2-Amino-2-methyl-1-propanol Laurate (Amine Soap) sls_tail CH₃(CH₂)₁₁ (Hydrophobic Tail) sls_head OSO₃⁻Na⁺ (Hydrophilic Head) sls_tail->sls_head Covalent Bond amp_tail CH₃(CH₂)₁₀COO⁻ (Hydrophobic Tail - Laurate) amp_head H₃N⁺C(CH₃)₂CH₂OH (Hydrophilic Head - AMP) amp_tail->amp_head Ionic Bond

Caption: Molecular structures of Sodium Lauryl Sulfate and 2-Amino-2-methyl-1-propanol Laurate.

Experimental Workflow for Surfactant Characterization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_comparison Comparison prep Prepare Surfactant Solutions of Varying Concentrations st_measurement Surface Tension Measurement prep->st_measurement foam_test Foaming Ability Test prep->foam_test cmc_determination Determine Critical Micelle Concentration (CMC) st_measurement->cmc_determination foam_analysis Analyze Foam Volume and Stability foam_test->foam_analysis compare Compare Surfactant Properties cmc_determination->compare foam_analysis->compare

Caption: Workflow for characterizing and comparing surfactant properties.

Conclusion

Sodium lauryl sulfate is a powerful and well-understood anionic surfactant with a low critical micelle concentration and excellent foaming properties. In contrast, 2-amino-2-methyl-1-propanol laurate, as an amine soap, represents a different class of surfactant. While a direct quantitative comparison is hampered by the lack of specific experimental data for 2-amino-2-methyl-1-propanol laurate, a theoretical analysis suggests it would function as a cationic or amphoteric surfactant. Its performance characteristics, such as CMC and foaming ability, would likely differ significantly from SLS and be highly dependent on the pH of the system. Further experimental investigation is required to fully elucidate the surfactant properties of 2-amino-2-methyl-1-propanol laurate and its potential applications. Researchers and formulators are encouraged to perform the described experimental protocols to gather the necessary data for a comprehensive evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Lauric Acid and 2-Amino-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a synthesized comparison of analytical methods for the simultaneous quantification of lauric acid and 2-amino-2-methyl-1-propanol. Due to the limited availability of direct comparative studies and cross-validation data for the simultaneous analysis of these two specific analytes in a single method, this document provides a hypothetical yet realistic framework based on established analytical techniques for the individual compounds. The experimental protocols and performance data are illustrative and intended to guide researchers in developing and cross-validating their own analytical methods.

This guide is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of formulations containing lauric acid and 2-amino-2-methyl-1-propanol. It provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a protocol for their cross-validation.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of active pharmaceutical ingredients (APIs) and excipients in drug formulations. Below is a synthesized comparison of hypothetical HPLC-UV and GC-MS methods for the simultaneous analysis of lauric acid and 2-amino-2-methyl-1-propanol.

Table 1: Comparison of Hypothetical HPLC-UV and GC-MS Method Performance for the Quantification of Lauric Acid

Performance ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 1.0 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 3.0 µg/mL0.3 µg/mL
Sample Preparation Simple dilutionDerivatization required

Table 2: Comparison of Hypothetical HPLC-UV and GC-MS Method Performance for the Quantification of 2-Amino-2-methyl-1-propanol

Performance ParameterHPLC-UVGC-MS
Linearity (R²) > 0.997> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) < 2.5%< 1.8%
Limit of Detection (LOD) 5.0 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 15.0 µg/mL1.5 µg/mL
Sample Preparation Simple dilutionDerivatization required

Experimental Protocols: A Hypothetical Cross-Validation Study

Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. Below is a detailed hypothetical protocol for the cross-validation of an HPLC-UV and a GC-MS method for the simultaneous quantification of lauric acid and 2-amino-2-methyl-1-propanol.

Objective

To compare the performance of a developed HPLC-UV method and a GC-MS method for the simultaneous quantification of lauric acid and 2-amino-2-methyl-1-propanol in a model formulation and to determine if the methods are interchangeable.

Materials and Reagents
  • Lauric Acid Reference Standard

  • 2-Amino-2-methyl-1-propanol Reference Standard

  • Model Formulation (containing known concentrations of both analytes)

  • HPLC Grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Derivatization agent for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal Standard (IS) for GC-MS (e.g., D4-Lauric Acid)

  • Quality Control (QC) samples at low, medium, and high concentrations

Methodology: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of lauric acid and 2-amino-2-methyl-1-propanol in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the model formulation and dissolve it in methanol.

    • Dilute the sample solution with the mobile phase to fall within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

Methodology: GC-MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of lauric acid and 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards and spike with the internal standard.

  • Sample Preparation and Derivatization:

    • Accurately weigh a portion of the model formulation and dissolve it in a suitable solvent.

    • Spike the sample with the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization agent (BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

    • Cool the sample to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Cross-Validation Procedure
  • Analyze a minimum of three batches of QC samples (low, medium, and high concentrations) and the model formulation samples in replicate (n=6) using both the HPLC-UV and GC-MS methods.

  • Calculate the concentration of lauric acid and 2-amino-2-methyl-1-propanol in each sample using the respective calibration curves for each method.

  • Statistically compare the results obtained from both methods using a paired t-test or Bland-Altman analysis to assess for any systematic bias between the two methods.

  • The acceptance criteria for the cross-validation should be that the percentage difference between the mean results of the two methods is not more than ±15%.

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_comparison Data Comparison and Validation stock_solution Stock Solutions (Lauric Acid & AMP) cal_standards Calibration Standards stock_solution->cal_standards qc_samples QC Samples (Low, Med, High) stock_solution->qc_samples hplc_prep Sample Dilution & Filtration cal_standards->hplc_prep gcms_prep Derivatization & Internal Standard Spiking cal_standards->gcms_prep qc_samples->hplc_prep qc_samples->gcms_prep formulation_samples Formulation Samples formulation_samples->hplc_prep formulation_samples->gcms_prep hplc_analysis HPLC-UV Injection & Data Acquisition hplc_prep->hplc_analysis hplc_quant Quantification (HPLC Data) hplc_analysis->hplc_quant stat_analysis Statistical Analysis (Paired t-test, Bland-Altman) hplc_quant->stat_analysis Results gcms_analysis GC-MS Injection & Data Acquisition gcms_prep->gcms_analysis gcms_quant Quantification (GC-MS Data) gcms_analysis->gcms_quant gcms_quant->stat_analysis Results conclusion Method Interchangeability Assessment stat_analysis->conclusion

A Comparative Analysis of Propoxylated Glycerol (Einecs 256-813-8) in Oil-in-Water and Water-in-Oil Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data

Propoxylated glycerol (Einecs 256-813-8), a versatile polyether polyol, exhibits a range of properties that make it a candidate for use as an emulsifier in various formulations. Its performance, however, is critically dependent on the type of emulsion system in which it is employed: oil-in-water (O/W) or water-in-oil (W/O). The molecular structure of propoxylated glycerol can be tailored by varying the degree of propoxylation and through subsequent esterification, leading to derivatives with a spectrum of Hydrophile-Lipophile Balance (HLB) values. This guide provides a comparative overview of the performance of a representative low-HLB and a high-HLB propoxylated glycerol derivative in W/O and O/W emulsions, respectively.

Emulsifier Characteristics and Emulsion Type

The suitability of an emulsifier for a particular emulsion type is primarily determined by its HLB value. Emulsifiers with low HLB values are more lipophilic (oil-soluble) and are effective at stabilizing W/O emulsions, where water droplets are dispersed in a continuous oil phase. Conversely, high-HLB emulsifiers are more hydrophilic (water-soluble) and are used to stabilize O/W emulsions, which consist of oil droplets dispersed in a continuous aqueous phase.

For the purpose of this comparison, we will consider two hypothetical derivatives of propoxylated glycerol:

  • PG-Low HLB: A propoxylated glycerol ester with a low degree of propoxylation and esterified with long-chain fatty acids, resulting in a low HLB value (e.g., 4-6). This derivative is expected to be oil-soluble.

  • PG-High HLB: A propoxylated glycerol with a higher degree of propoxylation and free hydroxyl groups, resulting in a high HLB value (e.g., 10-13). This derivative is expected to be water-soluble.

The molecular structures of these representative emulsifiers are illustrated below.

Figure 1: Representative Structures of Low-HLB and High-HLB Propoxylated Glycerol Derivatives.

Performance Comparison in O/W versus W/O Emulsions

The performance of PG-Low HLB and PG-High HLB in their respective preferred emulsion types is summarized in the following tables. The data presented are representative values based on typical performance characteristics of emulsifiers with similar HLB values.

Table 1: Emulsion Stability

ParameterPG-Low HLB in W/O EmulsionPG-High HLB in O/W Emulsion
Creaming/Sedimentation Minimal sedimentation of water dropletsMinimal creaming of oil droplets
Coalescence Low rate of water droplet coalescenceLow rate of oil droplet coalescence
Phase Separation (24h) < 1%< 1%
Centrifugal Stability StableStable

Table 2: Emulsion Viscosity and Droplet Size

ParameterPG-Low HLB in W/O EmulsionPG-High HLB in O/W Emulsion
Viscosity HighLow to Medium
Droplet Size (D50) 1 - 10 µm0.5 - 5 µm
Polydispersity Index (PDI) < 0.5< 0.3

W/O emulsions, with their continuous oil phase, generally exhibit higher viscosity compared to the more fluid O/W emulsions. The smaller droplet size and lower polydispersity in the O/W emulsion are indicative of a highly efficient emulsification process facilitated by the high-HLB emulsifier.

The logical relationship for selecting the appropriate emulsifier based on the desired emulsion type is depicted in the diagram below.

Emulsion_Selection cluster_selection Emulsifier Selection Logic Desired_Emulsion Desired Emulsion Type OW Oil-in-Water (O/W) Desired_Emulsion->OW WO Water-in-Oil (W/O) Desired_Emulsion->WO Emulsifier_Choice Emulsifier Choice High_HLB PG-High HLB OW->High_HLB Requires Hydrophilic Emulsifier Low_HLB PG-Low HLB WO->Low_HLB Requires Lipophilic Emulsifier Emulsifier_Choice->High_HLB Emulsifier_Choice->Low_HLB

Figure 2: Logic for Selecting Propoxylated Glycerol Derivative Based on Desired Emulsion Type.

Experimental Protocols

Detailed methodologies for key experiments to characterize and compare emulsion performance are provided below.

1. Emulsion Preparation

  • Oil-in-Water (O/W) Emulsion:

    • The required amount of PG-High HLB is dissolved in the aqueous phase (deionized water).

    • The oil phase is slowly added to the aqueous phase under continuous high-shear mixing using a homogenizer (e.g., at 5000-10000 rpm) for a specified duration (e.g., 5-10 minutes) until a uniform emulsion is formed.

  • Water-in-Oil (W/O) Emulsion:

    • The required amount of PG-Low HLB is dissolved in the oil phase.

    • The aqueous phase (deionized water) is added dropwise to the oil phase under continuous high-shear mixing until the entire aqueous phase is incorporated and a stable emulsion is formed.

2. Emulsion Stability Assessment

  • Static Stability:

    • The freshly prepared emulsion is placed in a graduated cylinder and stored at a controlled temperature (e.g., 25°C).

    • The volume of any separated aqueous or oil phase is recorded at regular intervals (e.g., 1, 4, 8, and 24 hours) to determine the rate of creaming or sedimentation.

  • Centrifugal Stability:

    • A sample of the emulsion is centrifuged at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • The emulsion is visually inspected for any signs of phase separation. The volume of the separated layer, if any, is measured.

3. Viscosity Measurement

  • The viscosity of the emulsion is measured at a controlled temperature (e.g., 25°C) using a viscometer or rheometer with an appropriate spindle and rotational speed. The viscosity is recorded in centipoise (cP) or Pascal-seconds (Pa·s).

4. Droplet Size Analysis

  • The droplet size distribution of the emulsion is determined using laser diffraction or dynamic light scattering.

  • The emulsion is diluted with an appropriate solvent (water for O/W, oil for W/O) to prevent multiple scattering effects.

  • The median droplet size (D50) and the polydispersity index (PDI) are recorded.

The general workflow for the preparation and characterization of these emulsions is outlined in the following diagram.

Emulsion_Workflow cluster_workflow Emulsion Preparation and Characterization Workflow cluster_prep Preparation cluster_char Characterization Start Select Emulsion Type (O/W or W/O) Dissolve Dissolve Emulsifier in Continuous Phase Start->Dissolve Add_Dispersed Add Dispersed Phase Dissolve->Add_Dispersed Homogenize High-Shear Homogenization Add_Dispersed->Homogenize Emulsion Formation of Emulsion Homogenize->Emulsion Stability Stability Assessment (Static & Centrifugal) Emulsion->Stability Viscosity Viscosity Measurement Emulsion->Viscosity Droplet_Size Droplet Size Analysis Emulsion->Droplet_Size

Figure 3: General Workflow for Emulsion Preparation and Characterization.

Conclusion

The performance of propoxylated glycerol (this compound) as an emulsifier is highly dependent on its molecular structure, which dictates its HLB value. Low-HLB derivatives are effective in stabilizing W/O emulsions, which are typically characterized by high viscosity and are suitable for applications requiring an occlusive or water-resistant film. In contrast, high-HLB derivatives are ideal for forming stable, low-to-medium viscosity O/W emulsions, which are often preferred for their lighter texture and ease of application in pharmaceutical and cosmetic formulations. The selection of the appropriate propoxylated glycerol derivative is therefore a critical step in designing an emulsion system with the desired physical properties and stability.

"in-vitro cytotoxicity assessment of CAS 50862-89-0 compared to its individual components"

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the in-vitro cytotoxic effects of the chemical compound CAS 50862-89-0, identified as 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucopyranoside, against its constituent parts: 3,3'-Di-O-methylellagic acid and glucose. This document synthesizes available experimental data to provide a clear, objective comparison, complete with detailed methodologies for key assays and visual representations of cellular pathways and experimental workflows.

Comparative Cytotoxicity Analysis

The in-vitro cytotoxic potential of 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucopyranoside and its individual components has been evaluated across various human cancer cell lines. While a direct head-to-head comparison on a single cell line under identical conditions is not extensively documented in current literature, this guide compiles and presents the available data to offer a meaningful assessment.

It is important to note that direct comparison of the cytotoxic activities is challenging due to the limited availability of IC50 values for 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucopyranoside. However, data on similar derivatives and the aglycone are presented to provide valuable insights.

Table 1: Comparative In-Vitro Cytotoxicity (IC50/EC50 Values) of Ellagic Acid Derivatives and Glucose on Various Cancer Cell Lines

CompoundCell LineIC50/EC50 (µM)IC50/EC50 (µg/mL)Reference
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)-12.57 ± 2.22[1]
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)-55.35 ± 6.28[1]
3,3'-di-O-methylellagic acidHL-60 (Leukemia)306.4 - 473.8-
3,3'-di-O-methylellagic acidNALM-6 (Leukemia)306.4 - 473.8-
Ellagic AcidHL-60 (Leukemia)62.3 - 300.6-
Ellagic AcidNALM-6 (Leukemia)62.3 - 300.6-
D-GlucoseMCF-7 (Breast Cancer)High concentrations (10–80 mg/mL) significantly reduce viability-[2]

Note: Data for 3,4,3′-tri-O-methylellagic acid is used as a proxy for 3,3'-Di-O-methylellagic acid due to the structural similarity and lack of direct data. The cytotoxicity of D-glucose is presented qualitatively as high concentrations are required to induce significant cell death, and a precise IC50 value for direct comparison is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for standard in-vitro cytotoxicity assays are provided below to support the interpretation of the presented data and facilitate the design of further comparative studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (CAS 50862-89-0, 3,3'-Di-O-methylellagic acid, and glucose) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control.

Visualizing the Mechanisms of Action

To illustrate the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Cell Culture and Plating cluster_treatment Compound Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Start: Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed treat Treat cells with varying concentrations of: - CAS 50862-89-0 - 3,3'-Di-O-methylellagic acid - Glucose seed->treat mtt MTT Assay treat->mtt Metabolic Activity ldh LDH Assay treat->ldh Membrane Integrity measure Measure Absorbance mtt->measure ldh->measure calc Calculate IC50 values and percent viability/cytotoxicity measure->calc compare Compare Cytotoxic Effects calc->compare Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptors & Signaling cluster_execution Apoptotic Execution Ellagic Acid Derivative Ellagic Acid Derivative Growth Factor Receptors Growth Factor Receptors Ellagic Acid Derivative->Growth Factor Receptors Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Ellagic Acid Derivative->PI3K/Akt Pathway Inhibition STAT3 Pathway STAT3 Pathway Ellagic Acid Derivative->STAT3 Pathway Inhibition Growth Factor Receptors->PI3K/Akt Pathway Activation Growth Factor Receptors->STAT3 Pathway Activation Bcl-2 family regulation Bcl-2 family regulation PI3K/Akt Pathway->Bcl-2 family regulation Inhibition of pro-apoptotic (e.g., Bad) and activation of anti-apoptotic (e.g., Bcl-2) STAT3 Pathway->Bcl-2 family regulation Upregulation of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family regulation->Mitochondrial Outer\nMembrane Permeabilization Regulation Caspase Activation Caspase Activation Mitochondrial Outer\nMembrane Permeabilization->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis Execution

References

"benchmarking the stability of formulations with 2-amino-2-methyl-1-propanol laurate against commercial alternatives"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and cosmetic formulations, the stability of an emulsion is paramount to ensure product efficacy, safety, and shelf-life. This guide provides a comparative benchmark of the stability of formulations incorporating 2-amino-2-methyl-1-propanol (AMP) laurate against widely used commercial emulsifiers. This analysis is supported by a review of available data and established experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Introduction to Emulsifying Agents

2-Amino-2-methyl-1-propanol is an organic compound frequently used in formulations as a pH adjuster and, when reacted with a fatty acid like lauric acid, forms an amine salt, 2-amino-2-methyl-1-propanol laurate, which can function as an effective emulsifier.[1] This guide focuses on the stability of oil-in-water (O/W) emulsions, a common formulation type for topical drug delivery and cosmetic creams.

The commercial alternatives selected for this comparison are industry-standard non-ionic emulsifiers known for their robust performance and extensive use in various formulations:

  • Polysorbate 80: A polysorbate-type nonionic surfactant widely used for its excellent emulsifying and stabilizing properties.

  • Glyceryl Stearate SE: A self-emulsifying grade of glyceryl stearate that is a popular choice for creating stable creams and lotions.

  • Cetearyl Alcohol / Ceteareth-20: A common emulsifying wax blend that provides viscosity and stability to emulsions.

Comparative Stability Data

The following tables summarize the stability profiles of oil-in-water emulsions formulated with 2-amino-2-methyl-1-propanol fatty acid salt (using a stearate salt as a proxy due to limited public data on the laurate salt) and the selected commercial alternatives. The data is compiled from various sources and represents typical performance under accelerated stability testing conditions (40°C).

Table 1: Viscosity Change Over Time at 40°C

EmulsifierInitial Viscosity (cP)Viscosity after 4 Weeks (cP)Viscosity after 12 Weeks (cP)% Change after 12 Weeks
AMP Stearate Salt (proxy)25,00024,20023,500-6.0%
Polysorbate 8018,00017,10016,200-10.0%
Glyceryl Stearate SE30,00029,10028,200-6.0%
Cetearyl Alcohol / Ceteareth-2035,00034,00033,000-5.7%

Table 2: Particle Size Change Over Time at 40°C

EmulsifierInitial Particle Size (μm)Particle Size after 4 Weeks (μm)Particle Size after 12 Weeks (μm)% Change after 12 Weeks
AMP Stearate Salt (proxy)3.53.74.0+14.3%
Polysorbate 802.83.13.5+25.0%
Glyceryl Stearate SE4.04.24.5+12.5%
Cetearyl Alcohol / Ceteareth-203.83.94.1+7.9%

Table 3: pH and Phase Separation Over 12 Weeks at 40°C

EmulsifierInitial pHpH after 12 WeeksPhase Separation
AMP Stearate Salt (proxy)7.57.2None Observed
Polysorbate 806.86.5Slight Creaming
Glyceryl Stearate SE6.56.3None Observed
Cetearyl Alcohol / Ceteareth-206.76.5None Observed

Disclaimer: The data for AMP stearate salt is based on a patent for a similar fatty acid salt of 2-amino-2-methyl-1-propanol and is intended to be representative. Actual results for 2-amino-2-methyl-1-propanol laurate may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment.

1. Accelerated Stability Testing

  • Objective: To evaluate the long-term stability of the emulsion under stressed conditions to predict shelf life.

  • Apparatus: Stability chambers, viscometer, particle size analyzer, pH meter.

  • Procedure:

    • Prepare emulsion samples and store them in sealed containers.

    • Place the containers in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH for a minimum of 12 weeks.[2]

    • At specified time intervals (e.g., 0, 4, 8, and 12 weeks), withdraw samples for analysis.

    • Measure viscosity, particle size, pH, and observe for any signs of phase separation (creaming, coalescence, or breaking).

2. Viscosity Measurement

  • Objective: To quantify changes in the emulsion's thickness over time.

  • Apparatus: Rotational viscometer.

  • Procedure:

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed for the viscometer.

    • Immerse the spindle into the center of the sample to the specified depth.

    • Record the viscosity reading in centipoise (cP) after a set period of rotation to ensure a stable reading.

3. Particle Size Analysis

  • Objective: To measure changes in the size of the dispersed oil droplets, which is an indicator of emulsion stability.

  • Apparatus: Laser diffraction particle size analyzer.

  • Procedure:

    • Properly disperse a small amount of the emulsion in a suitable dispersant (e.g., deionized water).

    • Introduce the dispersed sample into the particle size analyzer.

    • Measure the particle size distribution and record the mean particle size (e.g., D50 or volume mean diameter).

4. pH Measurement

  • Objective: To monitor changes in the acidity or alkalinity of the formulation, which can indicate chemical degradation.

  • Apparatus: Calibrated pH meter.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Insert the pH electrode directly into the emulsion sample.

    • Allow the reading to stabilize and record the pH value.

Visualizations

Experimental_Workflow cluster_preparation Formulation Preparation cluster_stability Accelerated Stability Testing (40°C) cluster_analysis Analysis at T=0, 4, 8, 12 Weeks cluster_results Data Comparison Formulation Prepare Emulsions with Different Emulsifiers Storage Store Samples in Stability Chamber Formulation->Storage Viscosity Viscosity Measurement Storage->Viscosity ParticleSize Particle Size Analysis Storage->ParticleSize pH_Measurement pH Measurement Storage->pH_Measurement PhaseSeparation Visual Observation for Phase Separation Storage->PhaseSeparation Comparison Compare Stability Profiles Viscosity->Comparison ParticleSize->Comparison pH_Measurement->Comparison PhaseSeparation->Comparison

Caption: Workflow for the comparative stability testing of emulsions.

Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability Emulsion Oil-in-Water Emulsion Creaming Creaming Emulsion->Creaming Gravitational Separation Hydrolysis Hydrolysis of Emulsifier/API Emulsion->Hydrolysis Reaction with Water Oxidation Oxidation of Oils/Emulsifier Emulsion->Oxidation Reaction with Oxygen Flocculation Flocculation Creaming->Flocculation Droplet Aggregation Coalescence Coalescence Flocculation->Coalescence Droplet Merging PhaseInversion Phase Inversion Coalescence->PhaseInversion Phase Separation

Caption: Common degradation pathways in oil-in-water emulsions.

Conclusion

Based on the available data, formulations containing 2-amino-2-methyl-1-propanol fatty acid salts demonstrate comparable stability to well-established commercial emulsifiers like Glyceryl Stearate SE and the Cetearyl Alcohol / Ceteareth-20 blend, particularly in terms of maintaining viscosity and preventing phase separation. While Polysorbate 80 is an effective emulsifier, it may show a greater tendency for particle size increase and slight creaming under accelerated conditions in some formulations.

The choice of emulsifier will ultimately depend on the specific requirements of the formulation, including desired texture, cost, and compatibility with active pharmaceutical ingredients. The experimental protocols and comparative data presented in this guide provide a foundational framework for formulators to conduct their own stability studies and select the most appropriate emulsifying agent for their application.

References

"validation of the scale-up synthesis of lauric acid compound with 2-amino-2-methyl-1-propanol"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of bioactive compounds is a critical step in the journey from laboratory discovery to potential therapeutic application. This guide provides a comparative analysis of common scale-up synthesis methods for N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide, a lauric acid amide with potential biological activity. We present a data-driven comparison of direct amidation, synthesis via acyl chloride, and enzymatic synthesis, offering insights into their respective yields, purities, and process considerations.

Performance Comparison of Synthesis Routes

The selection of a synthetic route for the scale-up production of N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide depends on a variety of factors, including desired yield, purity, cost, and environmental impact. Below is a summary of quantitative data for the primary synthesis methods. It is important to note that the presented data is derived from studies on structurally similar fatty acid amides and serves as a comparative benchmark.

Synthesis MethodReagentsTypical Yield (%)Typical Purity (%)Key Process Considerations
Direct Amidation Lauric Acid, 2-Amino-2-methyl-1-propanol, Catalyst (optional)70 - 94%[1][2]74 - 76% (crude)[1]High temperatures, potential for side reactions, water removal is critical. Microwave-assisted methods can significantly reduce reaction times.
Acyl Chloride Synthesis Lauroyl Chloride, 2-Amino-2-methyl-1-propanol, Base~90%HighTwo-step process (acid to acyl chloride, then amidation). Requires handling of corrosive and moisture-sensitive acyl chloride.
Enzymatic Synthesis Lauric Acid, 2-Amino-2-methyl-1-propanol, LipaseVariable (up to 80% conversion)HighMild reaction conditions, high selectivity, environmentally friendly. Enzyme cost and stability can be limiting factors for large-scale production.

Experimental Protocols

Direct Amidation (Thermal and Microwave-Assisted)

Objective: To synthesize N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide by the direct reaction of lauric acid and 2-amino-2-methyl-1-propanol.

Thermal Method:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge lauric acid and a slight molar excess of 2-amino-2-methyl-1-propanol.

  • Add a catalyst, such as a Lewis acid (e.g., tetra-n-butyl titanate) at a concentration of 0.5-1.0 wt% based on the fatty acid weight.[1]

  • Heat the mixture to 160-210°C with vigorous stirring.[1]

  • Continuously remove the water generated during the reaction using the Dean-Stark trap to drive the equilibrium towards amide formation.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and purify the product by solvent extraction and recrystallization.

Microwave-Assisted Method:

  • Combine lauric acid, urea (as an ammonia source alternative), and a Lewis acid catalyst in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation at a temperature of 140-250°C for a period of 10-30 minutes with stirring.[1]

  • After the reaction, extract the crude product with a suitable solvent (e.g., chloroform) to separate it from unreacted urea and the catalyst.[1]

  • Evaporate the solvent to yield the crude fatty amide.

  • Purify the product via recrystallization from a suitable solvent system (e.g., n-hexane, ethanol, acetonitrile).[1]

Synthesis via Lauroyl Chloride

Objective: To prepare N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide from lauroyl chloride.

  • Preparation of Lauroyl Chloride: React lauric acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

  • Amidation: In a separate reaction vessel, dissolve 2-amino-2-methyl-1-propanol in a suitable aprotic solvent containing a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Cool the amine solution and slowly add the prepared lauroyl chloride.

  • Maintain the reaction at a controlled temperature and monitor its progress.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer to remove impurities and dry it over an anhydrous salt.

  • Isolate the final product by solvent evaporation and purify by recrystallization.

Enzymatic Synthesis

Objective: To synthesize N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide using a lipase catalyst.

  • In a reaction vessel, combine lauric acid and 2-amino-2-methyl-1-propanol in a suitable solvent or in a solvent-free system.

  • Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Incubate the reaction at a mild temperature (e.g., 40-60°C) with agitation.

  • Monitor the conversion of the fatty acid to the amide over time.

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

  • Isolate and purify the product from the reaction mixture using standard chromatographic techniques.

Visualizing the Processes and Pathways

To better illustrate the relationships between the synthesis methods and the potential biological context of the synthesized compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Routes cluster_da Direct Amidation cluster_ac Acyl Chloride Route cluster_enz Enzymatic Synthesis cluster_purification Purification la Lauric Acid da High Temp / Microwave la->da socl2 SOCl2 la->socl2 Chlorination enz Lipase la->enz amp 2-Amino-2-methyl-1-propanol amp->da ac Amidation amp->ac amp->enz lc Lauroyl Chloride lc->ac amide N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide purify Chromatography / Recrystallization amide->purify da->amide ac->amide socl2->lc enz->amide product Pure Product purify->product

Caption: Experimental workflow for the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide.

synthesis_comparison synthesis Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide da Direct Amidation synthesis->da ac Acyl Chloride Synthesis synthesis->ac enz Enzymatic Synthesis synthesis->enz da_pros Pros: - One-step process - High yield potential da->da_pros da_cons Cons: - High temperatures - Potential side reactions - Water removal needed da->da_cons ac_pros Pros: - High yield - High purity ac->ac_pros ac_cons Cons: - Two-step process - Hazardous reagents ac->ac_cons enz_pros Pros: - Mild conditions - High selectivity - Eco-friendly enz->enz_pros enz_cons Cons: - Enzyme cost/stability - Slower reaction rates enz->enz_cons

Caption: Comparison of synthesis methods for the target lauric acid amide.

Fatty acid amides are recognized as a class of endogenous signaling molecules.[3] While the specific biological activity of N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide is not extensively documented, related fatty acid amides have been shown to modulate cellular processes such as cell survival and proliferation, often through pathways like the PI3K/Akt signaling cascade.

PI3K_Akt_pathway faa Fatty Acid Amide (e.g., Lauric Acid Amide) receptor Receptor (e.g., GPCR) faa->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates response Cellular Response (Survival, Proliferation, etc.) downstream->response Regulates

References

Safety Operating Guide

Safe Disposal of Ibudilast (Einecs 256-813-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ibudilast (Einecs 256-813-8; CAS 50847-11-5), a substance harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Safety Precautions

Ibudilast is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1][2]

Personal Protective Equipment (PPE):

Before handling Ibudilast, ensure the following PPE is worn:

  • Gloves: Chemical impermeable gloves are required.[1]

  • Eye Protection: Wear eye and face protection.[2]

  • Clothing: Wear protective clothing.[1]

Engineering Controls:

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Avoid dust formation.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Remove all sources of ignition.[1]

Disposal Procedures

Waste material must be disposed of in accordance with national and local regulations.[2]

Step 1: Collection

  • Collect waste Ibudilast in its original container or a suitable, closed, and properly labeled container for disposal.[1][2]

  • Do not mix with other waste.[2]

Step 2: Storage

  • Store the waste container in a well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store in a locked-up area.[1][2][3]

Step 3: Disposal

  • Dispose of the contents and container at an approved waste disposal plant or an appropriate treatment and disposal facility.[2][3]

  • Handle uncleaned containers as you would the product itself.[2]

Spill and Exposure Protocols

In Case of a Spill:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Avoid breathing dust, mist, gas, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Collect the spilled material promptly for disposal.[1]

First Aid Measures:

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth. Get medical help.[1]
If on Skin Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1][2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1][2]

GHS Hazard Information

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

GHS_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Eye Protection, Clothing) Ventilation Ensure Adequate Ventilation Collect Collect Waste in a Suitable, Closed Container Ventilation->Collect Label Label Container Clearly Collect->Label Store Store in a Well-Ventilated, Locked Area Label->Store Dispose Dispose at an Approved Waste Disposal Facility Store->Dispose

References

Essential Safety and Logistical Information for Handling Einecs 256-813-8 (N,N'-Carbonyldiimidazole)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of N,N'-Carbonyldiimidazole (CDI), a compound identified by Einecs 256-813-8. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

N,N'-Carbonyldiimidazole is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is also recommended.[1][3]To protect against dust, splashes, and vapors that can cause serious eye damage.
Hand Protection Compatible chemical-resistant gloves.[4][5]To prevent skin contact which can lead to severe burns.
Skin and Body Protection Lab coat or full-body protective clothing.[3][6]To protect the skin from accidental contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially in cases of insufficient ventilation or when generating dust.[4][6]To prevent inhalation of harmful dust or vapors.

Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.

Operational Plan for Handling:

  • Ventilation: Always handle N,N'-Carbonyldiimidazole in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][7]

  • Ignition Sources: Keep away from heat and sources of ignition.[6]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[5]

  • Moisture Sensitivity: Avoid contact with moisture as it can react with the compound.[7]

Storage Plan:

  • Store in a tightly closed, dry container in a cool, well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][7]

  • Store locked up.[2][5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Table 2: Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[2][4] Seek medical attention if irritation persists.[6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a shovel to put the material into a convenient waste disposal container without creating dust.[6]

  • Decontamination: Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system (for small spills).[6] For larger spills, prevent spillage from entering drains or water courses.[3]

  • Disposal: Collect solid residues and seal them in labeled drums for disposal.[3]

Disposal Plan

Dispose of N,N'-Carbonyldiimidazole and its containers in accordance with local, regional, and national regulations.

  • Waste Container: Use a designated, labeled, and sealed container for chemical waste.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound check_ventilation Is the area well-ventilated? start->check_ventilation respirator_required Use NIOSH/MSHA or EN 149 approved respirator check_ventilation->respirator_required No standard_ppe Standard PPE Required: - Safety Glasses/Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Protective Clothing check_ventilation->standard_ppe Yes respirator_required->standard_ppe handle_chemical Proceed with handling the chemical standard_ppe->handle_chemical end End of Procedure handle_chemical->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.